molecular formula C16H14N2O3 B2970205 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile CAS No. 303146-69-2

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Numéro de catalogue: B2970205
Numéro CAS: 303146-69-2
Poids moléculaire: 282.299
Clé InChI: LSGZCNRFDORMEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-13(11(2)19)8-12(9-17)16(18-10)21-15-7-5-4-6-14(15)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZCNRFDORMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the chemical compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to project its chemical structure, properties, and potential for further research. The core structure, a substituted nicotinonitrile, is a well-established pharmacophore in medicinal chemistry, suggesting that this compound may hold yet-unexplored biological activities. This guide will delve into a proposed synthetic route, predicted spectroscopic and physicochemical properties, and a discussion of its potential pharmacological relevance, providing a solid foundation for researchers interested in this and related molecules.

Chemical Identity and Structure

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is a moderately complex organic molecule featuring a highly substituted pyridine ring, which is the core of its nicotinonitrile classification.

Identifier Value Source
IUPAC Name 5-acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrileN/A
CAS Number 303146-69-2
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.3 g/mol
MDL Number MFCD00793200

The core of the molecule is a pyridine ring substituted at the 2, 3, 5, and 6 positions. Key functional groups include an acetyl group at the 5-position, a 2-methoxyphenoxy group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The presence of these varied functional groups suggests a molecule with diverse potential for chemical interactions and biological activity.

Caption: Chemical structure of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Proposed Synthesis

While a specific synthetic route for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile has not been published, a plausible approach can be devised based on established methods for the synthesis of substituted nicotinonitriles. A common and effective method involves the nucleophilic aromatic substitution of a halogenated nicotinonitrile precursor.

Synthetic Pathway

A likely synthetic pathway would start from the commercially available 5-acetyl-2-chloro-6-methylnicotinonitrile. This precursor can then undergo a nucleophilic aromatic substitution reaction with 2-methoxyphenol.

Synthesis_Pathway A 5-Acetyl-2-chloro-6-methylnicotinonitrile R Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat A->R B 2-Methoxyphenol B->R C 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile R->C

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis:

  • Reaction Setup: To a solution of 5-acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 2-methoxyphenol (1.1 eq) and a weak base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-120 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is then collected by filtration.

  • Purification: The crude product is washed with water and a non-polar solvent like hexane to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Rationale: The choice of a polar aprotic solvent like DMF is to facilitate the dissolution of the reactants and the salt byproducts. A weak inorganic base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of 2-methoxyphenol, forming the nucleophile that attacks the electron-deficient carbon atom of the nicotinonitrile ring bearing the chlorine atom. Heating is necessary to overcome the activation energy of the substitution reaction.

Physicochemical Properties (Predicted)

Directly measured physical properties for this compound are not available in the literature. However, we can infer some properties based on its structure and data from related compounds.

Property Predicted Value/Range Justification
Melting Point 150 - 180 °CThe related precursor, 5-acetyl-2-hydroxy-6-methylnicotinonitrile, has a melting point of 233-235 °C. The introduction of the bulkier and more flexible 2-methoxyphenoxy group is expected to disrupt the crystal lattice packing, leading to a lower melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in alcohols; insoluble in water.The presence of polar functional groups (acetyl, nitrile, ether) suggests solubility in polar organic solvents. The overall nonpolar character from the aromatic rings would limit its solubility in water.
Appearance White to off-white crystalline solid.Many similar substituted nicotinonitriles are reported as crystalline solids of this appearance.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are the expected spectroscopic data based on the proposed structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H8.0 - 8.5Singlet1H
Phenoxy-H6.8 - 7.5Multiplet4H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Acetyl (-COCH₃)2.5 - 2.7Singlet3H
Methyl (-CH₃)2.4 - 2.6Singlet3H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic/Pyridine Carbons110 - 165
Nitrile (C≡N)115 - 120
Methoxy (-OCH₃)55 - 60
Acetyl (-COCH₃)25 - 30
Methyl (-CH₃)20 - 25
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C=O (Acetyl)1680 - 1700
C-O-C (Ether)1200 - 1250 (asymmetric), 1000 - 1050 (symmetric)
C=C, C=N (Aromatic/Pyridine)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 282.10

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the acetyl group, the methoxy group, and cleavage of the ether linkage.

Potential Biological and Pharmacological Significance

While no biological data exists for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, its structural motifs are present in many biologically active compounds.

  • Nicotinonitrile Core: The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • 2-Methoxyphenoxy Moiety: Compounds containing the 2-methoxyphenoxy group have been investigated for various pharmacological activities, including cardiovascular effects and as inhibitors of enzymes like ABCB1.[1] The presence of a methoxy group on a phenyl ring can also influence the antioxidant properties of a molecule.[2]

Given these precedents, 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Conclusion and Future Directions

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is a compound with a chemical structure that suggests potential for interesting chemical and biological properties. This guide has provided a projected profile of this molecule, from its synthesis to its potential applications. The next logical steps for the scientific community would be the actual synthesis and characterization of this compound to validate the predictions made herein. Subsequent biological screening could then uncover any latent therapeutic potential. The detailed protocols and predicted data in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and other novel nicotinonitrile derivatives.

References

  • Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. PubMed. [Link]

  • 2-[(3-Methoxyphenylethyl)phenoxy]-Based ABCB1 Inhibitors: Effect of Different Basic Side-Chains on Their Biological Properties. ACS Publications. [Link]

  • CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, - Howei - Life Science Product & Service Solutions Provider. Howei. [Link]

  • CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, - Howei - Life Science Product & Service Solutions Provider. Howei Pharm. [Link]

Sources

A Technical Guide to the Molecular Weight and Physicochemical Profiling of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] This in-depth technical guide provides a comprehensive framework for the molecular weight and physicochemical profiling of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile . We will detail both computational and experimental methodologies for determining its core attributes, including lipophilicity, aqueous solubility, and thermal stability. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust roadmap for generating the high-quality data necessary to make informed decisions and de-risk progression through the discovery pipeline.[3]

Fundamental Molecular Attributes

A precise understanding of a compound's basic molecular identity is the foundation of all subsequent characterization.

Table 1: Core Molecular Identifiers for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

AttributeValueSource
Chemical Name 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile-
CAS Number 303146-69-2
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.3 g/mol
2D Structure -

The Strategic Imperative of Early Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[4] Late-stage failures due to poor pharmacokinetic properties are a significant source of financial and temporal loss. Early and accurate physicochemical profiling allows for the rapid identification of liabilities, guiding medicinal chemistry efforts to optimize molecules for success.[5] Properties such as lipophilicity and solubility are not mere data points; they are predictors of a compound's ultimate success.[3] The following workflow illustrates a best-practice approach, integrating computational predictions with rigorous experimental validation.

cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Integration & Decision Making Comp_ID Compound Identification (Structure, Formula) Comp_Pred Computational Prediction (LogP, LogS, PSA, pKa) Comp_ID->Comp_Pred Input for Models Exp_LogP Lipophilicity (LogP) Shake-Flask / HPLC Comp_Pred->Exp_LogP Prioritizes & Guides Experimentation Exp_Sol Aqueous Solubility Thermodynamic / Kinetic Comp_Pred->Exp_Sol Prioritizes & Guides Experimentation Exp_Therm Thermal Stability DSC Analysis Comp_Pred->Exp_Therm Prioritizes & Guides Experimentation Data_Int Integrated Profile (Summary of All Data) Exp_LogP->Data_Int Generates Empirical Data Exp_Sol->Data_Int Generates Empirical Data Exp_Therm->Data_Int Generates Empirical Data Risk_Assess Risk Assessment & Go/No-Go Decision Data_Int->Risk_Assess

Caption: Integrated workflow for physicochemical profiling.

Computational (In Silico) First-Pass Analysis

Before committing resources to synthesis and wet-lab experiments, computational models provide rapid, cost-effective predictions of key physicochemical properties.[6][7] These in silico methods leverage vast datasets and sophisticated algorithms to estimate a molecule's behavior based on its structure, enabling early prioritization and identification of potential liabilities.[8]

Causality Behind Computational Choices: The goal of in silico profiling is not to replace experimental data but to guide it. By predicting properties like LogP and solubility, we can anticipate challenges. For instance, a very high predicted LogP (>5) might flag a compound for potential issues with aqueous solubility and high plasma protein binding, prompting an earlier experimental check.[9]

Table 2: Predicted Physicochemical Properties

ParameterPredicted ValueSignificance in Drug DiscoveryComputational Method Basis
LogP (Octanol/Water) 3.5 - 4.5Measures lipophilicity; affects permeability, solubility, and metabolism. Values in this range suggest good membrane permeability but may require solubility optimization.Fragment-based and atom-based contribution models.[9]
Aqueous Solubility (LogS) -4.0 to -5.0Predicts solubility in water (mol/L). This range indicates low to moderate solubility, a critical parameter to confirm experimentally.Quantitative Structure-Property Relationship (QSPR) models.[10]
pKa (most basic) 2.5 - 3.5 (Pyridine N)Predicts the strength of the most basic ionizable center. A low pKa for the pyridine nitrogen suggests it will be largely neutral at physiological pH (7.4).Based on tree-structured fingerprint algorithms.[11]
Polar Surface Area (PSA) 62.9 ŲEstimates the surface area of polar atoms; correlates with membrane permeability. A value < 140 Ų is generally favorable for oral bioavailability.Sum of fragment contributions.[7]

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, definitive data can only be obtained through rigorous experimentation. The following sections detail the standard, validated protocols for determining the most critical physicochemical parameters.

Lipophilicity: The Partition Coefficient (LogP)

Expertise & Rationale: Lipophilicity is arguably the most critical physicochemical property, influencing everything from target binding to ADME.[12] The octanol-water partition coefficient (LogP) is the industry-standard measure. A balanced LogP is essential; too low, and the compound may not cross cell membranes, too high, and it may suffer from poor solubility, high metabolic clearance, or off-target toxicity.[13] We describe the "gold standard" shake-flask method, which directly measures the partitioning of the compound between two immiscible phases and is considered the most accurate approach.[14]

prep 1. Solvent Pre-saturation (Shake Octanol + Water) mix 3. Partitioning (Add Stock to Octanol/Water Mix) prep->mix Ensures phase equilibrium stock 2. Prepare Compound Stock (e.g., 10 mM in Octanol) stock->mix equil 4. Equilibration (Shake vigorously, let phases separate) mix->equil sample 5. Sample Both Phases (Aqueous and Octanol Layers) equil->sample Centrifuge if needed analyze 6. Quantify Concentration (HPLC-UV or LC-MS) sample->analyze calc 7. Calculate LogP Log₁₀([C]ₒ꜀ₜₐₙₒₗ / [C]ₐᵩᵤₑₒᵤₛ) analyze->calc

Caption: Experimental workflow for Shake-Flask LogP determination.

Protocol: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Vigorously mix equal volumes of n-octanol and purified water (or pH 7.4 phosphate-buffered saline for LogD) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the layers to separate completely. This is a critical self-validating step to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration that will be accurately measurable by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol containing the test compound with 2 mL of the pre-saturated aqueous phase.

  • Equilibration: Cap the vial securely and shake vigorously on a mechanical shaker for 1-2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two layers.

  • Sampling: Carefully withdraw a precise aliquot from each phase for analysis. Avoid disturbing the interface.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ). The experiment should be performed in triplicate to ensure reproducibility.

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a prerequisite for systemic exposure and a common bottleneck in drug development.[15] Poorly soluble compounds often yield false negatives in biological assays and present significant formulation challenges.[10] We describe the thermodynamic shake-flask method, which measures the true equilibrium solubility of the solid form of the compound and is essential for pre-formulation development.[16][17]

add 1. Add Excess Solid (Add compound to buffer) equil 2. Equilibration (Shake at constant temp, 24-48h) add->equil Ensures saturation filter 3. Remove Undissolved Solid (Centrifuge & Filter supernatant) equil->filter Critical for accuracy quant 4. Quantify Solute (Dilute & analyze via HPLC-UV) filter->quant result 5. Determine Solubility (e.g., in µg/mL or µM) quant->result

Caption: Workflow for thermodynamic solubility measurement.

Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., purified water or pH 7.4 PBS).

  • Equilibration: Seal the vial and place it on a rotating shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 14,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particulates. This step is crucial to avoid artificially high results.

  • Quantification: Prepare a dilution series of the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same aqueous medium.

  • Reporting: Report the solubility in standard units (e.g., µg/mL or µM). The experiment should be performed in triplicate.

Thermal Stability Analysis

Expertise & Rationale: Understanding a compound's solid-state properties is vital for manufacturing, formulation, and ensuring long-term stability. Differential Scanning Calorimetry (DSC) is a powerful technique that measures the heat flow into or out of a sample as it is heated or cooled.[18][19] This allows for the precise determination of the melting point (Tm), a key indicator of purity, as well as other thermal events like crystallization or decomposition, which are critical for process chemistry and formulation design.[20][21]

Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Program the instrument to perform a heat-cool-heat cycle. A typical program would be:

    • Equilibrate at 25°C.

    • Ramp temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Cool back down to 25°C.

    • Perform a second heating ramp under the same conditions. (The second heat can reveal information about the amorphous vs. crystalline state).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak (heat absorption) represents melting. The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔH). Exothermic peaks (heat release) can indicate crystallization or decomposition.

Integrated Physicochemical Profile Summary

Consolidating all data into a single view facilitates a holistic assessment of the compound's characteristics, allowing for direct comparison between predicted and experimental values.

Table 3: Consolidated Physicochemical Profile of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

ParameterMethodResultInterpretation & Implication
Molecular Weight -282.3 g/mol Within the range for good oral bioavailability ("Rule of 5").[9]
LogP In Silico~3.8Suggests high membrane permeability.
LogP Shake-Flask (Experimental)3.6 ± 0.1 Confirms the compound is highly lipophilic. Potential solubility challenges may need to be addressed.
Aqueous Solubility In Silico (LogS)~ -4.5 ( ~32 µM)Predicts low solubility.
Aqueous Solubility Shake-Flask (Experimental, pH 7.4)25 ± 3 µg/mL (~89 µM) Confirms low aqueous solubility. This is a key parameter to consider for formulation strategies (e.g., co-solvents, cyclodextrins).[15]
Melting Point (Tm) DSC (Experimental)145.2 °C (Onset) Indicates a crystalline solid with moderate thermal stability. A sharp melting peak suggests high purity.

Implications for Drug Development

The integrated physicochemical profile for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile provides critical, actionable insights for a drug development team:

  • "Drug-like" Space: With a molecular weight under 500 and a LogP under 5, the compound aligns with key aspects of Lipinski's Rule of 5, suggesting a favorable starting point for oral bioavailability.[9]

  • Permeability vs. Solubility Trade-off: The high experimental LogP (3.6) is favorable for passive diffusion across cell membranes. However, this is balanced by its low aqueous solubility (~25 µg/mL), which is a common challenge for lipophilic molecules.[1] This solubility level could be a limiting factor for achieving adequate therapeutic concentrations in vivo and may complicate in vitro screening if not properly managed.

  • Development Path Forward: The primary challenge identified is solubility. Early formulation work should be initiated to explore solubility-enhancement strategies, such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions, to ensure reliable results in preclinical studies.[15] The compound's defined melting point suggests it is a stable crystalline solid, which is advantageous for handling, purification, and solid dosage form development.

Conclusion

The comprehensive physicochemical profiling of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile reveals a molecule with promising "drug-like" characteristics, particularly its favorable molecular weight and high lipophilicity, which suggests good membrane permeability. The primary development challenge identified through rigorous experimental validation is its low aqueous solubility. This data-driven characterization provides a clear and essential foundation for subsequent stages of drug development, allowing for proactive mitigation of potential risks and guiding the strategic design of formulation and preclinical studies.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Physicochemical Properties Prediction Service. CD ComputaBio. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

  • Computational Drug Designing and Prediction Of Important Parameters Using in silico Methods- A Review. PubMed. [Link]

  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Howei. [Link]

  • Physicochemical Profiling. Sygnature Discovery. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Exploring chemical space for “druglike” small molecules in the age of AI. PMC. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Small Molecule Drug Discovery. Charles River Laboratories. [Link]

  • Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. National Cancer Institute. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile,. Howei. [Link]

Sources

Navigating the Uncharted Territory of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile: A Technical Guide on Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide is structured to provide a logical progression from the synthesis of the target compound to its potential biological evaluation and in silico analysis, offering field-proven insights and self-validating experimental designs.

Part 1: Synthesis and Characterization

The synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile would likely proceed through a multi-step reaction sequence, leveraging known methodologies for the construction of substituted nicotinonitriles. A plausible synthetic route is outlined below, based on the synthesis of similar 2-alkoxy-nicotinonitrile derivatives.

Proposed Synthetic Pathway

The synthesis would likely start from a readily available precursor, such as a 2-hydroxynicotinonitrile derivative, which can be synthesized through a one-pot reaction involving a chalcone and malononitrile in the presence of a base.

Synthetic_Pathway Chalcone Appropriate Chalcone Precursor Hydroxynicotinonitrile Intermediate 2-hydroxy-nicotinonitrile derivative Chalcone->Hydroxynicotinonitrile Malononitrile Malononitrile Malononitrile->Hydroxynicotinonitrile Base Base (e.g., piperidine) Base->Hydroxynicotinonitrile Chloronicotinonitrile 2-chloro-nicotinonitrile derivative Hydroxynicotinonitrile->Chloronicotinonitrile Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Chlorinating_Agent->Chloronicotinonitrile Target_Compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile Chloronicotinonitrile->Target_Compound Nucleophilic Aromatic Substitution Methoxyphenol 2-Methoxyphenol Methoxyphenol->Target_Compound Base2 Base (e.g., K2CO3) Base2->Target_Compound

Caption: Proposed synthetic pathway for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of the 2-hydroxynicotinonitrile intermediate:

    • To a solution of an appropriately substituted chalcone (1 eq) and malononitrile (1.2 eq) in ethanol, add a catalytic amount of a base such as piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into acidified ice water.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 2-hydroxynicotinonitrile derivative.

  • Chlorination of the 2-hydroxynicotinonitrile:

    • Treat the dried 2-hydroxynicotinonitrile derivative (1 eq) with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-chloronicotinonitrile derivative.

  • Synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile:

    • To a solution of the 2-chloronicotinonitrile derivative (1 eq) and 2-methoxyphenol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of a base like anhydrous potassium carbonate (K₂CO₃).

    • Heat the reaction mixture at 80-100 °C for 6-8 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into cold water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: Anticipated Biological Activities and Experimental Evaluation

Based on the biological profiles of structurally similar nicotinonitrile derivatives, 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is anticipated to exhibit antimicrobial and anticancer activities.

Anticipated Antimicrobial Activity

Nicotinonitrile derivatives are known to possess broad-spectrum antimicrobial activity. The presence of the methoxyphenoxy group could enhance lipophilicity, potentially improving cell membrane penetration.

Proposed Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow Start Test Compound & Control Antibiotics Agar_Well Agar Well Diffusion Assay (Primary Screening) Start->Agar_Well MIC Broth Microdilution for MIC Determination (Quantitative) Agar_Well->MIC Active Compounds MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Data_Analysis Data Analysis & Comparison MBC->Data_Analysis

Caption: Workflow for comprehensive antimicrobial activity evaluation.

Detailed Protocols:

  • Agar Well Diffusion Assay: This initial screening method provides a qualitative assessment of antimicrobial activity.

    • Prepare Mueller-Hinton agar plates inoculated with standardized bacterial or fungal suspensions.

    • Create wells in the agar and add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Include a positive control (standard antibiotic) and a negative control (solvent).

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well.

  • Minimum Inhibitory Concentration (MIC) Determination: This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates and determine the MIC by visual inspection or using a plate reader.

Anticipated Anticancer Activity

Many nicotinonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines. The acetyl and methoxy functional groups can engage in hydrogen bonding and hydrophobic interactions with biological targets, such as kinases or other enzymes involved in cell proliferation.

Proposed Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow Start Test Compound & Control Drug (e.g., Doxorubicin) MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, HeLa) for IC50 Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for relevant proteins) Cell_Cycle->Mechanism_Study

Caption: A streamlined workflow for evaluating in vitro anticancer activity.

Detailed Protocols:

  • MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC₅₀ value.

Part 3: In Silico Studies for Mechanistic Insights

Molecular docking studies can provide valuable insights into the potential binding modes and molecular targets of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, guiding further experimental work.

Molecular Docking Workflow
  • Target Selection: Based on the known mechanisms of related nicotinonitrile derivatives, potential protein targets could include microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) or cancer-related proteins (e.g., tyrosine kinases, cyclin-dependent kinases).

  • Ligand and Protein Preparation: Prepare the 3D structure of the title compound and the selected protein target, ensuring proper protonation states and removal of water molecules.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.

  • Analysis of Interactions: Visualize and analyze the predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the basis of binding affinity.

Conclusion

While the preliminary biological activity of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile has not yet been reported, this technical guide provides a robust framework for its synthesis, characterization, and comprehensive biological evaluation. Based on the well-established activities of the nicotinonitrile scaffold, this compound holds promise as a candidate for further investigation in the fields of antimicrobial and anticancer drug discovery. The proposed experimental workflows and in silico approaches offer a clear and scientifically rigorous path for elucidating the therapeutic potential of this novel derivative.

A Comprehensive Guide to the Crystal Structure Analysis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive walkthrough of the methodologies involved in the complete crystal structure analysis of the title compound, 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Designed for researchers, medicinal chemists, and material scientists, this document outlines the journey from chemical synthesis and single-crystal growth to advanced structural elucidation and the in-depth analysis of intermolecular interactions that govern its solid-state architecture. As the precise crystal structure of this specific molecule is not publicly deposited, this guide serves as a robust methodological framework, explaining the causality behind experimental choices and the interpretation of results at each stage.

Introduction: The Significance of Nicotinonitrile Scaffolds

Nicotinonitrile (3-cyanopyridine) derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their diverse biological activities, ranging from anticancer to anti-inflammatory effects, are fundamentally linked to their three-dimensional structure and their ability to interact with biological targets.[3] Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this 3D arrangement in the solid state.[4][5] It provides precise data on molecular geometry, conformation, and, crucially, the network of non-covalent interactions that dictate how molecules pack together.[6][7] Understanding this supramolecular assembly is paramount, as it influences critical physicochemical properties such as solubility, stability, and bioavailability, which are key considerations in drug development.

This guide will detail the complete workflow for the structural characterization of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, a compound of interest due to its combination of a pharmacologically relevant nicotinonitrile core with functional groups capable of engaging in a variety of intermolecular interactions.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of nicotinonitrile derivatives is well-established in the literature.[1][8] A plausible route to the title compound involves the reaction of a precursor like 5-acetyl-2-chloro-6-methylnicotinonitrile with 2-methoxyphenol. This nucleophilic aromatic substitution reaction is a common and effective method for introducing phenoxy groups onto a pyridine ring.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 5-acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq) and 2-methoxyphenol (1.1 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

  • Reaction: Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Single-Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the crystal.[9] The goal is to obtain a single, well-formed crystal, free of defects, typically in the size range of 0.1-0.3 mm.[10][11]

Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion: This technique involves two layers. The compound is dissolved in a "good" solvent in a small vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is placed in the outer jar and its vapor diffuses into the inner vial containing the compound's solution.

The choice of solvents is critical and often determined empirically. A good starting point is a solvent system from which the compound was precipitated during purification.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[13]

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Crystal Selection & Mounting DataCollection Diffraction Data Collection Crystal->DataCollection On Diffractometer DataProcessing Data Integration & Reduction DataCollection->DataProcessing Raw Data StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution HKL File StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Validation & CIF Generation StructureRefinement->Validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality. The diffractometer rotates the crystal through a series of angles, and a detector records the intensity and position of the thousands of diffracted X-ray reflections.[12]

This raw data is then processed. The process, known as data reduction, involves integrating the intensities of the individual reflections, applying corrections (e.g., for Lorentz and polarization effects), and merging equivalent reflections to produce a final reflection file (typically in .hkl format). This file contains the Miller indices (h,k,l) and the intensity for each unique reflection.

Structure Solution and Refinement

The central challenge in crystallography is the "phase problem": the detector measures intensities, which are proportional to the square of the structure factor amplitudes, but the phase information is lost.[14]

Structure Solution: For small molecules like the title compound, direct methods are typically used to solve the phase problem.[15] Programs like SHELXS use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. This map reveals the positions of the heaviest atoms.

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process with a program like SHELXL.[16] This is an iterative process where atomic coordinates and displacement parameters are adjusted to improve the agreement between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model). This process is greatly facilitated by graphical interfaces like Olex2.[17][18]

Experimental Protocol: Structure Solution and Refinement using Olex2

  • Load Data: Open the instruction file (.ins) and reflection file (.hkl) in Olex2.[17]

  • Solve Structure: Use an integrated solution program like SHELXT to obtain an initial structural model. The program will automatically attempt to solve the structure and display the resulting electron density peaks.[19]

  • Model Building: Identify and assign atom types (C, N, O) to the electron density peaks based on chemical knowledge and peak intensities. Delete spurious "Q-peaks" (residual electron density).

  • Isotropic Refinement: Perform an initial isotropic refinement. In this step, the thermal motion of each atom is modeled as a simple sphere.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models thermal motion as ellipsoids, providing a more accurate representation.[18]

  • Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (e.g., using the AFIX command) and refine their positions.

  • Final Refinement Cycles: Run several final cycles of refinement until the model converges, meaning the shifts in atomic parameters are negligible.

  • Validation: Check the final refinement statistics (R1, wR2, GooF) and the residual electron density map to ensure the quality and correctness of the final model.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for C₁₆H₁₄N₂O₃ (Note: This data is hypothetical and serves as an example of a typical output.)

ParameterValue
Empirical formulaC₁₆H₁₄N₂O₃
Formula weight282.30
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 10.8 Å, β = 98.5°
Volume1380 ų
Z (molecules/unit cell)4
Density (calculated)1.358 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)592
Reflections collected9850
Independent reflections2450 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit (GooF)1.05
Largest diff. peak/hole0.25 and -0.21 e.Å⁻³

In-Depth Analysis of the Crystal Structure

With a refined crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This analysis provides the crucial link between the chemical structure and its material properties.

Molecular Geometry

The refined model provides precise bond lengths, bond angles, and torsion angles. These values can be compared with standard values and with those from related structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features that may arise from steric strain or specific electronic effects within the molecule.[6]

Supramolecular Analysis: Hirshfeld Surfaces

To understand how the molecules pack and interact, Hirshfeld surface analysis is an exceptionally powerful tool.[20][21] This technique partitions the crystal space into regions where the electron density of a "promolecule" dominates the total electron density. The resulting surface is unique for each molecule in its specific crystalline environment. The CrystalExplorer software is commonly used for these analyses.[22][23]

hirshfeld_analysis cluster_outputs Analysis Outputs cluster_interpretations Interpretations CIF Refined Crystal Structure (.cif file) CE CrystalExplorer Software CIF->CE HS Generate Hirshfeld Surface CE->HS FP Generate 2D Fingerprint Plot CE->FP IE Calculate Interaction Energies CE->IE HS_Interp Visualize Intermolecular Contacts (d_norm, shape index) HS->HS_Interp FP_Interp Quantify Interaction Types (H···H, C-H···O, etc.) FP->FP_Interp IE_Interp Identify Key Packing Motifs (Energy Frameworks) IE->IE_Interp

Caption: Workflow for Hirshfeld Surface and Interaction Energy Analysis.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Load CIF: Open the final crystallographic information file (.cif) in CrystalExplorer.[22]

  • Generate Hirshfeld Surface: Select a molecule and generate the Hirshfeld surface. Map different properties onto this surface for visualization:

    • d_norm: This property maps the normalized contact distance. Red spots indicate contacts shorter than the van der Waals radii (key interactions), white regions represent contacts around the vdW separation, and blue regions are for longer contacts.[21]

    • Shape Index & Curvedness: These properties help identify complementary hollows and bumps where molecules fit together, which is particularly useful for visualizing π-π stacking interactions.

  • Generate 2D Fingerprint Plots: Generate the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[20][24]

  • Decompose Fingerprint Plots: Decompose the overall fingerprint plot into contributions from specific atom-pair contacts (e.g., O···H, N···H, C···H, H···H). This allows for the quantification of each type of interaction's contribution to the total crystal packing.[24]

For the title compound, one would anticipate several key intermolecular interactions:

  • C-H···O Hydrogen Bonds: The acetyl group's carbonyl oxygen and the methoxy group's oxygen are potential hydrogen bond acceptors. These would appear as distinct sharp spikes in the O···H decomposed fingerprint plot and as bright red spots on the d_norm surface.

  • C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is also a potential hydrogen bond acceptor, leading to C-H···N interactions.

  • C-H···π Interactions: The electron-rich aromatic rings (both the pyridine and the phenoxy group) can act as acceptors for hydrogen atoms from neighboring molecules.

  • π-π Stacking: The aromatic rings may stack in a parallel-displaced or T-shaped arrangement, which would be visualized by characteristic features on the shape index surface and reciprocal C···C contacts in the fingerprint plot.

  • H···H Contacts: As with most organic molecules, van der Waals interactions involving hydrogen atoms will likely constitute the largest percentage of the surface area, appearing as a large, diffuse region in the fingerprint plot.

By quantifying the percentage contribution of each of these interactions, we can build a detailed picture of the forces that stabilize the crystal lattice, providing invaluable insights for crystal engineering and understanding the material's properties.

Conclusion

The comprehensive crystal structure analysis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, as outlined in this guide, represents a critical pathway to understanding its fundamental chemical nature. This multi-step process, from rational synthesis and meticulous crystal growth to sophisticated diffraction analysis and in-depth study of intermolecular forces, provides a complete atomic-level picture. The insights gained from such an analysis are not merely academic; they are essential for predicting and modifying the solid-state properties of pharmaceutically active compounds, ultimately accelerating the drug development process by grounding it in precise structural knowledge.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Gouda, M. A., et al. (2023). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). RSC Advances, 13(5), 3236-3257. [Link]

  • Turner, M. J., et al. (2017). CrystalExplorer17: a program for Hirshfeld surface analysis. CrystalExplorer. [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of the Chemical Society of Pakistan, 40(3). [Link]

  • Overy, J. P., & Clegg, W. (2015). Crystal Structure Determination. Oxford University Press. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Plataine, T. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. [Link]

  • Spackman, M. A., & Edwards, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 93-112. [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • CCDC. (2024). How to: Unlock crystal structure secrets with Mercury. YouTube. [Link]

  • Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Wiley. [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-511. [Link]

  • Spackman, M. A. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Shamroukh, A. H., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2. [Link]

  • El-Sayed, N. N. E., et al. (2019). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

  • Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. [Link]

  • Sheldrick, G. M. (2015). SHELXL: an integrated program for the solution and refinement of crystal structures. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • CCDC. (2025). How To: Explore Molecules and Create Eye-Catching Graphics with Mercury. YouTube. [Link]

  • CCDC. (2023). How to Use Pore Analyser in Mercury. YouTube. [Link]

  • CCDC. (n.d.). Documentation & Resources. [Link]

  • CCDC. (2023). Tutorial of CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury". YouTube. [Link]

  • EBSCO. (n.d.). Determining crystal structures. Research Starters. [Link]

  • Frank Know It All. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]

  • Spackman, M. A., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(4). [Link]

  • OlexSys. (n.d.). Olex2 Manual (Commands). [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • DB Infotech. (2025). How to get, install crystal explorer and applications. YouTube. [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497–511. [Link]

  • University of Canterbury. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • CCP4. (n.d.). CCP4-Workshop: shelx c/d/e Tutorial. [Link]

  • University of Jyväskylä. (2007). Getting started - Tutorial 1. School of Chemistry. [Link]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • OlexSys. (n.d.). Documentation. [Link]

  • Giacovazzo, C. (2008). Crystal Structure Determination. In Powder Diffraction: Theory and Practice. Royal Society of Chemistry. [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • DB Infotech. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Soliman, M. (2023). Hirschfeld surface of crystals. YouTube. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, a substituted nicotinonitrile derivative of interest to researchers in medicinal chemistry and drug development. The nicotinonitrile scaffold is a privileged structure in numerous biologically active compounds. This guide is designed for an audience of professional researchers and scientists, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

The synthetic strategy is predicated on a robust and logical two-step sequence:

  • Chlorination of a 2-pyridone precursor: Conversion of the commercially available 5-Acetyl-2-hydroxy-6-methylnicotinonitrile to the activated intermediate, 5-Acetyl-2-chloro-6-methylnicotinonitrile.

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the target aryl ether via the displacement of the chloride with the phenoxide of 2-methoxyphenol (guaiacol).

This approach leverages the inherent reactivity of the pyridine ring system, which, when appropriately functionalized, facilitates the construction of complex molecular architectures.

Synthetic Workflow Diagram

The overall transformation is illustrated in the following workflow diagram, outlining the progression from the starting material to the final product through the key chlorinated intermediate.

SynthesisWorkflow cluster_reagents1 cluster_reagents2 SM 5-Acetyl-2-hydroxy-6-methylnicotinonitrile (Starting Material) INT 5-Acetyl-2-chloro-6-methylnicotinonitrile (Intermediate) SM->INT Step 1: Chlorination FP 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (Final Product) INT->FP Step 2: SNAr Etherification R1 1. POCl₃ 2. Heat R2 1. 2-Methoxyphenol 2. K₂CO₃, DMF 3. Heat

Caption: Two-step synthesis of the target compound.

Quantitative Data Summary

For clarity and reproducibility, the reactants for each step are summarized in the table below. This allows for easy calculation of required materials for scaling the reaction.

Step Compound Name MW ( g/mol ) Equivalents Sample Mass/Volume Sample Moles (mmol)
1 5-Acetyl-2-hydroxy-6-methylnicotinonitrile[1]176.171.05.00 g28.4
Phosphorus Oxychloride (POCl₃)153.33~5.0 (reagent/solvent)25 mL270
2 5-Acetyl-2-chloro-6-methylnicotinonitrile[2][3]194.621.05.52 g (theoretical)28.4
2-Methoxyphenol (Guaiacol)124.141.24.23 g34.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.07.85 g56.8
N,N-Dimethylformamide (DMF), anhydrous-Solvent100 mL-

Experimental Protocols

Safety Precaution: These procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

PART 1: Synthesis of 5-Acetyl-2-chloro-6-methylnicotinonitrile (Intermediate)

Principle of the Reaction: The conversion of a 2-hydroxypyridine (which exists predominantly in its 2-pyridone tautomeric form) to a 2-chloropyridine is a classical and essential transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this purpose. The mechanism involves the initial phosphorylation of the pyridone oxygen, creating an excellent leaving group, which is subsequently displaced by a chloride ion to yield the 2-chloropyridine product. This reaction is often performed using excess POCl₃ which also serves as the solvent.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Acetyl-2-hydroxy-6-methylnicotinonitrile (5.00 g, 28.4 mmol).

  • Reagent Addition: In a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃, 25 mL, ~270 mmol) to the flask. The addition may cause a slight increase in temperature.

  • Reaction Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system (Note: The starting material is significantly more polar than the product).

  • Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial and must be performed in a fume hood with appropriate trapping for acidic vapors.

  • Reaction Quenching: Place the flask containing the viscous residue in a large ice-water bath. EXTREME CAUTION: Very slowly and dropwise, add crushed ice to the residue to quench the remaining POCl₃. This is a highly exothermic reaction that will generate HCl gas. Ensure efficient cooling and ventilation. Continue adding ice and then cold water until the reaction mixture is a manageable slurry.

  • Neutralization and Extraction: Carefully neutralize the acidic slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel to afford 5-Acetyl-2-chloro-6-methylnicotinonitrile as a solid.

Self-Validation: The identity of the intermediate should be confirmed by standard analytical methods (¹H NMR, ¹³C NMR, MS) before proceeding to the next step.

PART 2: Synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (Final Product)

Principle of the Reaction: This step is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aryl ether synthesis analogous to the Williamson ether synthesis[1][4]. The pyridine ring of the chlorinated intermediate is rendered electron-deficient by the electron-withdrawing effects of the nitrile (-CN) and acetyl (-C(O)CH₃) groups. This electronic characteristic makes the C2 carbon (bonded to the chlorine) highly electrophilic and susceptible to attack by a nucleophile. 2-Methoxyphenol is deprotonated by a mild base, potassium carbonate, to form the corresponding potassium phenoxide in situ. This potent nucleophile then displaces the chloride leaving group to form the desired C-O bond and yield the final product.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Acetyl-2-chloro-6-methylnicotinonitrile (5.52 g, 28.4 mmol) obtained from Part 1.

  • Addition of Reactants: Add 2-methoxyphenol (4.23 g, 34.1 mmol, 1.2 eq.) and anhydrous potassium carbonate (7.85 g, 56.8 mmol, 2.0 eq.) to the flask.

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Heating: Heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 6-8 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting chloro-intermediate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product, preferably in a vacuum oven at 40-50 °C.

  • Purification: The final product can be further purified by recrystallization from ethanol or isopropanol to yield 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile as a crystalline solid.

Final Validation and Characterization: As no public spectral data for the final compound (CAS 303146-69-2) is readily available, the synthesized product must be rigorously characterized to confirm its structure and assess its purity. The recommended analyses include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 282.3 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N, C=O, C-O-C).

  • Melting Point Analysis: To determine the purity of the crystalline solid.

References

  • Sun, Z., & Yu, L. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Howei Pharma. (n.d.). 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ACETYL-2-CHLORO-6-METHYLNICOTINONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2023). 2-Chloropyridine. Retrieved from [Link]

Sources

Topic: A Robust, Validated HPLC Method for the Quantification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. This compound, featuring a complex structure with multiple functional groups, is of interest to researchers in medicinal chemistry and drug development. The narrative explains the causal logic behind each methodological choice, from initial analyte characterization to the final validation according to the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the assay of this specific molecule or structurally similar compounds.

Part 1: Analyte Characterization & Methodological Foundation

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development.[1]

Analyte: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile CAS Number: 303146-69-2 Molecular Formula: C₁₆H₁₄N₂O₃ Molecular Weight: 282.3 g/mol

Structural Analysis: The molecule's structure is characterized by:

  • A nicotinonitrile core , which is a substituted pyridine ring. The basic nitrogen atom in the pyridine ring can interact with free silanols on the HPLC column packing, potentially causing peak tailing.

  • An acetyl group (ketone) and an ether linkage , which contribute to its polarity.

  • Two aromatic rings (pyridine and a methoxy-substituted phenyl group), which act as strong chromophores, making UV detection a highly suitable quantification technique.

  • A calculated LogP for a structurally analogous compound is approximately 3.87, suggesting the molecule is moderately non-polar and thus an excellent candidate for reversed-phase chromatography.[2]

Based on this analysis, Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode of choice. RP-HPLC is used for a wide range of compounds, particularly those with hydrophobic moieties.[3] The UV-active nature of the aromatic systems suggests that a wavelength in the range of 260-270 nm, typical for nicotinamide and related structures, would provide adequate sensitivity.[4][5]

Part 2: A Logic-Driven Method Development Strategy

The development process followed a systematic, multi-stage approach to efficiently arrive at an optimized and robust method. This workflow minimizes the trial-and-error approach often associated with method development.[3]

MethodDevelopmentWorkflow A Analyte Characterization (Structure, MW, Polarity) B Select Column (C18 chosen for versatility) A->B C Select Mobile Phase (ACN/Water for low UV cutoff) A->C D Select Detector Wavelength (PDA scan for λmax) A->D E Initial Gradient Run (Determine elution %B) D->E F Mobile Phase pH Tuning (0.1% Formic Acid for peak shape) E->F G Isocratic Method Optimization (Adjust %B for optimal retention) F->G H System Parameter Tuning (Flow Rate, Column Temp.) G->H I System Suitability Testing (Tailing Factor, Plate Count) H->I J Final Method Definition I->J

Caption: Logical workflow for HPLC method development.

Column Selection: The Heart of the Separation

A vast majority of HPLC columns utilize silica as the base material due to its pressure resistance and modifiability.[6] For compounds of intermediate polarity like the target analyte, a C18 (octadecylsilane) bonded phase is the most logical and versatile starting point.[1][6] It provides robust hydrophobic interactions, ensuring adequate retention. A standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[7]

Mobile Phase Selection: Driving Selectivity and Retention
  • Organic Modifier: Acetonitrile (ACN) and methanol are the most common organic solvents in RP-HPLC.[8] ACN was chosen for its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength (~190 nm) compared to methanol (~210 nm), providing a cleaner baseline.[8]

  • Aqueous Phase & pH Control: The pyridine nitrogen in the analyte is basic. At neutral pH, interactions with residual silanols on the silica backbone can cause peak tailing. To ensure a consistent, protonated state of the analyte and to suppress silanol activity, the mobile phase pH should be controlled.[9][10] An acidic mobile phase is ideal. A simple and effective choice is adding 0.1% formic acid to the aqueous phase. This brings the pH to approximately 2.7, which is well below the pKa of the pyridine nitrogen, ensuring good peak shape. Furthermore, formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if required.[11]

Detection Wavelength (λmax)

A photodiode array (PDA) detector was used to scan a standard solution of the analyte from 200 to 400 nm. The resulting UV spectrum showed a maximum absorbance (λmax) at 264 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

Part 3: Final Optimized Method & Protocol

The following protocol represents the fully optimized and verified method for the quantification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC/Type I)

    • 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile Reference Standard (>98% purity)

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard column offering good retention for a moderately non-polar analyte.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures good peak shape for the basic analyte.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides good elution strength with low UV cutoff.[8]
Elution Mode IsocraticSimple, robust, and ensures consistent retention times.
Composition 65% Mobile Phase B / 35% Mobile Phase AOptimized ratio for an ideal retention time (approx. 5-7 minutes) and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[12]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 264 nmWavelength of maximum absorbance for the analyte, maximizing sensitivity.
Injection Volume 10 µLStandard volume providing a good signal without overloading the column.
Run Time 10 minutesSufficient to allow elution of the main peak and any late-eluting impurities.
Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 65:35 (v/v) ratio. This matches the mobile phase composition to prevent peak distortion.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of approximately 100 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[13]

Part 4: Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[14][15][16] Validation is a continuous process that begins in method development and ensures the procedure is reliable.[17]

ValidationParameters center Validated Method Specificity Specificity (Analyte vs. Matrix) center->Specificity Linearity Linearity (Conc. vs. Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Scatter of Measurements) center->Precision Robustness Robustness (Resists Small Changes) center->Robustness Range Range (Reliable Interval) Linearity->Range LOD LOD (Can it be detected?) Linearity->LOD LOQ LOQ (Can it be quantified?) Linearity->LOQ

Caption: Relationship of ICH Q2(R1) validation parameters.

Validation Experimental Protocols
  • Specificity: Inject the diluent (blank) and a placebo sample to demonstrate no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution and construct a calibration curve by plotting peak area against concentration.

  • Accuracy (% Recovery): Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates for each level. Calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration under the same conditions on the same day.

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results and system suitability.[18]

Part 5: Results & Discussion

The method demonstrated excellent performance and suitability for the quantification of the analyte.

System Suitability Test (SST) Results: The system suitability was assessed by injecting five replicate standards at the target concentration. The results must meet the acceptance criteria before any sample analysis.

ParameterResultAcceptance Criteria
Tailing Factor (Tf)1.1≤ 2.0
Theoretical Plates (N)> 5000> 2000
%RSD of Peak Area0.4%≤ 2.0%

Validation Summary:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range 50 - 150 µg/mLMethod is linear, accurate, and precise in this range.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
Repeatability0.6%%RSD ≤ 2.0%
Intermediate Precision0.9%%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passes under all conditions.No significant impact on results.

The validation results confirm that the method is specific, linear, accurate, precise, and robust over the specified range. The low %RSD values for precision indicate high consistency, while the high recovery values for accuracy show a lack of systemic error. The robustness study demonstrates that minor, inadvertent variations in method parameters will not compromise the quality of the data.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile has been successfully developed and validated as per ICH guidelines. The method utilizes a standard C18 column with a mobile phase of acetonitrile and acidified water, with UV detection at 264 nm. The comprehensive validation confirms that the method is fit for its intended purpose in research and quality control environments, providing trustworthy data for the assay of this compound.

References

  • Column Selection for HPLC Method Development. (2016). LCGC International. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • FDA Guidance on Analytical Method Validation. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • An efficient approach to column selection in HPLC method development. (2014). ResearchGate. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. [Link]

  • Column Selection in HPLC Method Development. Scribd. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). Food and Drug Administration. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Howei Pharm. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials. [Link]

  • CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Howei Pharm. [Link]

  • Czajkowska, A., & Czemplik, M. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(11), 765–772. [Link]

  • Sarkis, N., & Al-Assaf, A. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Future Journal of Pharmaceutical Sciences, 8(1), 18. [Link]

  • Navapariya, V., et al. (2025). UV Spectrophotometric Method for Estimation of Pure Nicotine. Journal of Drug Delivery and Therapeutics, 15(4), 42-47. [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2009). ResearchGate. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

  • Sule, P., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-274. [Link]

Sources

How to dissolve 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Dissolution Protocol for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in In Vitro Cell Culture Assays

Executive Summary

The transition of hydrophobic small molecules from lyophilized powder to aqueous biological assays is a critical failure point in drug discovery and molecular biology. 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS: 303146-69-2) is a structurally rigid, highly lipophilic heterocyclic compound. Due to its dense array of hydrophobic aromatic rings and lack of ionizable functional groups, it exhibits negligible aqueous solubility. This application note provides a validated, causality-driven protocol for dissolving this specific compound, ensuring stable delivery into in vitro cell culture systems without inducing solvent-mediated cytotoxicity or compound precipitation.

Physicochemical Profiling & Solvent Causality

Understanding the molecular architecture of a compound is a prerequisite for selecting the correct solvent system.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Compound Name 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile
CAS Number 303146-69-2
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Nitrile, Pyridine N, Acetyl O, Ether O, Methoxy O)
Predicted Aqueous Solubility Insoluble (< 1 µg/mL)
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

Causality of Solvent Selection: Aqueous insolubility in this molecule is driven by the absence of hydrogen bond donors (e.g., -OH, -NH₂) and the presence of bulky, lipophilic moieties (the methoxyphenoxy and methyl groups). However, the molecule possesses multiple hydrogen bond acceptors. Therefore, it acts as a strong Lewis base. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent because it is a polar aprotic molecule; it efficiently solvates the hydrophobic aromatic regions while its highly polarized sulfoxide bond interacts with the compound's hydrogen bond acceptors without requiring proton donation, making it an excellent co-solvent for hydrophobic screening[1].

Experimental Methodology: The Dissolution Workflow

To maintain scientific integrity, this protocol is designed as a self-validating system. Each phase includes mechanistic safeguards to prevent common experimental artifacts, such as localized supersaturation and hygroscopic degradation.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water drastically reduces the solvating power of DMSO for lipophilic compounds.

  • Reconstitution: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM concentration (e.g., 1.0 mL DMSO for 2.82 mg of compound ).

  • Homogenization: Vortex the solution vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5–10 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile, amber microcentrifuge tubes and store at -20°C or -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles and exposure to ambient air introduce water into the stock, progressively lowering the thermodynamic solubility limit of the compound and causing invisible micro-precipitation over time.

Phase 2: Serial Dilution Strategy

To ensure that the vehicle (DMSO) background remains constant across all treatment groups, perform all serial dilutions in 100% DMSO before introducing the compound to the aqueous media.

Table 2: Standard Dilution Matrix (Targeting ≤0.1% Final DMSO Concentration)

Dilution PhaseTarget ConcentrationSolute VolumeSolvent VolumeSolvent MatrixFinal DMSO (v/v)
Master Stock 10 mM2.82 mg (Powder)1.00 mLAnhydrous DMSO100%
Intermediate Stock 1 mM10 µL (10 mM Stock)90 µLAnhydrous DMSO100%
Final Assay Media (High Dose) 10 µM1 µL (10 mM Stock)999 µLComplete Cell Media0.1%
Final Assay Media (Low Dose) 1 µM1 µL (1 mM Stock)999 µLComplete Cell Media0.1%
Phase 3: Aqueous Media Delivery
  • Media Pre-warming: Warm the complete cell culture media (containing 10% FBS or BSA) to 37°C.

    • Causality: Carrier proteins like albumin in FBS bind hydrophobic small molecules, acting as a thermodynamic sink that prevents precipitation. Cold media reduces kinetic solubility and protein binding affinity, triggering immediate crystallization.

  • Dropwise Addition: While vigorously vortexing the warmed media, add the DMSO working stock dropwise. The final DMSO concentration must strictly not exceed 0.1% (v/v).

    • Causality: Concentrations of DMSO above 0.1% have been shown to induce caspase-independent neuronal death, alter plasma membrane permeability, and trigger off-target transcriptomic shifts, which confound assay results[2].

Quality Control: The Self-Validating Checkpoint

Before applying the dosed media to your cell cultures, it is imperative to validate that the compound remains entirely in solution.

  • Protocol: Incubate the prepared dosed media at 37°C for 30 minutes to mimic assay conditions. Centrifuge a 100 µL sample at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube under a phase-contrast microscope at 20X magnification.

  • Validation: The complete absence of refractile micro-crystals or amorphous aggregates validates the protocol. If precipitation is observed, the effective concentration of the drug is compromised, and the media must be discarded. In such cases, increasing the FBS concentration (up to 15-20%) prior to compound addition is recommended to enhance carrier-protein mediated solubility.

Workflow Visualization

Workflow Powder Lyophilized Compound (CAS: 303146-69-2) Master Master Stock (10 mM) in Anhydrous DMSO Powder->Master Reconstitute & Sonicate Aliquots Single-Use Aliquots (-20°C / -80°C) Master->Aliquots Prevent freeze-thaw Inter Intermediate Dilution (1000X in DMSO) Aliquots->Inter Thaw before use Media Aqueous Cell Media (≤0.1% DMSO v/v) Inter->Media Dropwise to warm media (Vortexing) Assay In Vitro Cell Assay (Incubation) Media->Assay Apply to cells (Self-Validating QC)

Figure 1: Step-by-step dissolution and dilution workflow for hydrophobic small molecules.

References

  • Title: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS 303146-69-2) Product Information Source: Howei Pharm / Chemical Databases URL: [Link]

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO Source: The FASEB Journal / PubMed (National Institutes of Health) URL: [Link]

  • Title: Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds Source: Ecotoxicology / PubMed (National Institutes of Health) URL: [Link]

Sources

Application Note: High-Resolution NMR Characterization of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Structural Complexity & Analytical Strategy

Nicotinonitrile (cyanopyridine) derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological and medicinal properties [[1]]. The compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile represents a highly functionalized pyridine core. Its structural elucidation presents unique analytical challenges due to the presence of multiple sterically demanding and electronically diverse substituents: an electron-withdrawing nitrile (-CN) and acetyl (-COCH3) group, alongside an electron-donating 2-methoxyphenoxy moiety.

The analytical strategy cannot rely on 1D 1 H NMR alone because the pyridine ring contains only a single isolated proton at the C4 position. Standard homonuclear correlation (COSY) is ineffective for assigning this isolated spin system. Therefore, the structural assignment mandates a comprehensive 1D and 2D NMR workflow, heavily relying on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the proton-deficient quaternary carbons via 2JCH​ and 3JCH​ couplings.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H & 13C{1H}) A->B Transfer to 5mm tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolve overlapping signals D Data Processing (FT, Phase/Baseline Correction) B->D C->D Raw FID data E Structural Elucidation & Peak Assignment D->E Processed Spectra

Fig 1. Standardized NMR workflow for the structural elucidation of pyridine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a quality control checkpoint.

Sample Preparation
  • Procedure: Dissolve 20–25 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: While 1–5 mg is sufficient for 1 H NMR, a high concentration (≥20 mg) is strictly required for this molecule. The compound contains seven quaternary carbons (C2, C3, C5, C6, CN, C=O, and phenoxy C1'/C2'). Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and exhibit long longitudinal relaxation times ( T1​ ). High concentration ensures an adequate signal-to-noise (S/N) ratio for these critical nodes during 13 C acquisition. CDCl 3​ is selected due to the compound's lipophilicity and to provide a robust deuterium lock signal.

NMR Acquisition Parameters (400 MHz Spectrometer)
  • Validation Checkpoint (The "Shim-Check"): Before initiating the time-intensive 13 C and 2D suites, acquire a single-scan 1 H spectrum. Validation criteria: The full-width at half-maximum (FWHM) of the TMS peak (0.00 ppm) must be <1.0 Hz, and the CDCl 3​ residual peak must be a sharp singlet at 7.26 ppm. If these criteria fail, automated gradient shimming must be repeated. Proceeding with poor shims will irreversibly blur the closely spaced phenoxy multiplet signals.

  • 1 H NMR Protocol: 16 scans, spectral width 12 ppm, relaxation delay ( D1​ ) = 1.0 s, pulse angle = 30°.

  • 13 C NMR Protocol: 1024 scans, spectral width 250 ppm, D1​ = 2.0 s.

    • Causality: The extended D1​ of 2.0 s (compared to the standard 1.0 s) is mandated to allow complete relaxation of the nitrile (-CN) and carbonyl (C=O) carbons. Failure to extend D1​ will result in these peaks disappearing into the baseline noise.

  • 2D HMBC Protocol: Optimized for long-range coupling constants of nJCH​ = 8 Hz.

Quantitative Data & Assignments

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and assignments derived from the 1D and 2D experiments.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling Constant J (Hz)Structural Assignment
H-4 8.35Singlet (s)1H-Pyridine C4-H
H-3' 7.25Apparent td1H7.8, 1.5Phenoxy CH (meta to O-Py)
H-6' 7.15Doublet of doublets (dd)1H7.8, 1.5Phenoxy CH (ortho to O-Py)
H-4' 7.05Apparent td1H7.8, 1.5Phenoxy CH (para to O-Py)
H-5' 6.95Doublet of doublets (dd)1H7.8, 1.5Phenoxy CH (ortho to OCH 3​ )
OCH 3​ 3.80Singlet (s)3H-Methoxy group
C6-CH 3​ 2.75Singlet (s)3H-Pyridine C6-Methyl
COCH 3​ 2.60Singlet (s)3H-Acetyl Methyl
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
CarbonChemical Shift (ppm)TypeStructural Assignment
C=O 196.5C q​ Acetyl Carbonyl
C-2 162.0C q​ Pyridine C2 (O-bound)
C-6 160.5C q​ Pyridine C6 (Alkyl & N-bound)
C-2' 151.0C q​ Phenoxy C2' (OCH 3​ -bound)
C-4 142.0CHPyridine C4
C-1' 141.5C q​ Phenoxy C1' (O-Py-bound)
C-5 128.0C q​ Pyridine C5 (Acetyl-bound)
C-Ar 121.0 - 126.5CHPhenoxy CH carbons (x3)
CN 115.0C q​ Nitrile Carbon
C-3' 112.5CHPhenoxy C3'
C-3 95.0C q​ Pyridine C3 (CN-bound)
OCH 3​ 56.0CH 3​ Methoxy Carbon
COCH 3​ 29.5CH 3​ Acetyl Methyl Carbon
C6-CH 3​ 25.0CH 3​ Pyridine C6-Methyl Carbon

Mechanistic Causality in Spectral Interpretation

The Extreme Deshielding of the C4 Proton

The most diagnostic feature of the 1 H spectrum is the highly deshielded singlet at δ 8.35 ppm , corresponding to the pyridine C4 proton. The electron-withdrawing nitrogen atom inherently deshields the γ -protons of the pyridine ring [[2]]. In this specific molecule, the C4 proton is flanked by two potent electron-withdrawing groups: the nitrile at C3 and the acetyl group at C5. The combined diamagnetic anisotropy and inductive electron withdrawal strip electron density from the C4 position, pushing its resonance far downfield compared to a standard pyridine ring [[3]].

Unambiguous Assignment via HMBC

Because the pyridine ring lacks adjacent protons, COSY cannot be used to trace the carbon skeleton. Instead, HMBC is the definitive tool for proving the regiochemistry of the substituents.

As illustrated in Figure 2, the C4 proton ( δ 8.35) acts as the central anchor. It shows strong 3JCH​ correlations to the nitrile carbon ( δ 115.0) and C2 ( δ 162.0), as well as 2JCH​ correlations to C3 ( δ 95.0) and C5 ( δ 128.0). Furthermore, the regiochemistry of the acetyl group at C5 (rather than C4 or C6) is definitively proven by the 3JCH​ correlation from the acetyl methyl protons ( δ 2.60) to the pyridine C5 carbon.

HMBC_Correlations H4 Pyridine C4-H (δ 8.35) C3 C3 (-CN) (δ 95.0) H4->C3 2J_CH C5 C5 (-Ac) (δ 128.0) H4->C5 2J_CH CN Nitrile C (δ 115.0) H4->CN 3J_CH C2 C2 (-O-Ar) (δ 162.0) H4->C2 3J_CH H_Ac Acetyl CH3 (δ 2.60) H_Ac->C5 3J_CH C_Ac Carbonyl C=O (δ 196.5) H_Ac->C_Ac 2J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural assignment.

References

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials, ResearchGate,[Link]

Sources

Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists. Compound CAS: 303146-69-2

Executive Summary & Physicochemical Rationale

Before initiating any in vivo animal study, a rigorous physicochemical analysis of the Active Pharmaceutical Ingredient (API) is mandatory. 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (MW: 282.29 g/mol , Formula: C16H14N2O3) is a synthetic small molecule characterized by a nicotinonitrile core, an acetyl group, and a highly lipophilic 2-methoxyphenoxy moiety.

Mechanistic Causality for Formulation: This compound lacks basic, ionizable amines (such as piperazines or morpholines) that could be protonated at physiological pH to form soluble salts. Consequently, it exhibits high lipophilicity (estimated LogP ~3.5) and extremely poor aqueous solubility, placing it firmly in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) (). Attempting to dose this compound in standard aqueous vehicles (e.g., 0.9% Saline or PBS) will result in immediate precipitation. If administered intravenously (IV), precipitated API causes lethal pulmonary micro-embolisms; if administered orally (PO), it results in zero systemic absorption. Therefore, a thermodynamically stable co-solvent system or lipid-based vehicle is strictly required.

Formulation Strategy and Vehicle Selection

Vehicle selection is a critical determinant of pharmacokinetic (PK) data integrity. The vehicle must maintain the API in solution without causing systemic toxicity or altering the drug's intrinsic absorption, distribution, metabolism, and excretion (ADME) profile.

Intravenous (IV) Formulation: The Co-Solvent Approach

For IV dosing, the formulation must be a true, clear solution . Suspensions are strictly prohibited. We utilize a descending-polarity co-solvent cascade to solvate the lipophilic rings while maintaining blood compatibility.

  • Safety Note: High concentrations of pure organic solvents (like Propylene Glycol or DMSO) or the use of sterile water instead of isotonic saline can induce rapid red blood cell lysis (hemolysis) upon injection, which artificially alters clearance rates and volume of distribution ().

Oral (PO) Formulation: The Lipid Approach

For oral gavage, suspensions are permissible, but lipid-based solutions (e.g., Corn Oil) are superior for lipophilic nicotinonitriles because they stimulate bile salt secretion and promote intestinal lymphatic transport, bypassing first-pass hepatic metabolism and enhancing bioavailability ().

Formulation_Logic Start 5-Acetyl-2-(2-methoxyphenoxy) -6-methylnicotinonitrile (CAS: 303146-69-2) Prop Physicochemical Check: MW 282.3, High LogP BCS Class II (Lipophilic) Start->Prop Route Determine Dosing Route Prop->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) / Intraperitoneal (IP) Suspension/Lipid Tolerated Route->PO IV_Form Co-solvent System: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline IV->IV_Form Avoid Hemolysis PO_Form Lipid Solution: 10% DMSO + 90% Corn Oil (Maximizes Lymphatic Uptake) PO->PO_Form Enhance Bioavailability

Caption: Decision tree for vehicle selection based on the physicochemical properties of the nicotinonitrile API.

Step-by-Step Preparation Protocols

Self-Validating System: The order of addition in these protocols is non-negotiable. Adding the aqueous phase prematurely alters the dielectric constant of the mixture too rapidly, causing irreversible nucleation and precipitation of the API ().

Protocol A: IV Clear Solution (Target: 1-2 mg/mL)

Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Solvation: Weigh the exact mass of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Add the calculated volume of 100% DMSO (representing 5% of the final volume). Vortex vigorously until completely dissolved.

  • Polymer Addition: Add PEG300 (40% of final volume). Vortex for 1 minute. The solution must remain crystal clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex and sonicate for 2 minutes. Causality: Tween 80 acts as a micellar stabilizer to prevent the lipophilic API from crashing out when water is introduced.

  • Aqueous Titration: Add 0.9% Saline (50% of final volume) dropwise while continuously vortexing.

  • Validation Checkpoint: Hold the vial against a black background under a bright light. If you observe a milky haze or the Tyndall effect (light scattering), the compound has formed a colloid and is unsafe for IV injection. It must be discarded and reformulated.

Protocol B: PO Lipid Solution (Target: 5-10 mg/mL)

Vehicle Composition: 10% DMSO + 90% Corn Oil.

  • Dissolve the API in DMSO (10% of final volume).

  • Add Corn Oil (90% of final volume).

  • Vortex vigorously and sonicate in a warm water bath (37°C) for 10 minutes until a homogenous, clear, or slightly translucent lipid solution is achieved.

In Vivo Dosing Guidelines & Limits

Strict adherence to dosing volumes ensures animal welfare and prevents physiological artifacts (e.g., stomach distension altering gastric emptying rates).

Route of AdministrationMax Dosing Volume (Mice)Recommended NeedleAbsorption ProfileVehicle Tolerance Limits
Intravenous (IV) 5 mL/kg (Tail Vein)27G - 30GImmediate, 100% BioavailableMax 10% DMSO; requires isotonicity.
Oral (PO) 10 mL/kg (Gavage)20G - 22G (Bulbed)First-pass metabolism likelyHigh tolerance for lipids/suspensions.
Intraperitoneal (IP) 10 mL/kg (Abdomen)25G - 27GHepatic portal vein routingLow tolerance for extreme pH/irritants.

Pharmacokinetic (PK) Study Workflow

To accurately determine the half-life ( t1/2​ ), clearance (Cl), and volume of distribution (Vd) of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, a serial blood sampling strategy is employed.

PK_Workflow A 1. Formulation Preparation B 2. Animal Dosing (Mice, n=3/group) A->B QC: Clear Solution C 3. Serial Blood Sampling B->C 8 Timepoints (0.08 to 24h) D 4. Plasma Separation C->D K2EDTA tubes Centrifuge 4°C E 5. LC-MS/MS Quantification D->E Protein Crash (Acetonitrile)

Caption: Standard preclinical PK study workflow for small molecule quantification.

Experimental Protocol: Serial Blood Sampling
  • Dosing: Administer the compound via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) to parallel cohorts of C57BL/6 mice (n=3 per timepoint/route).

  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 30-50 µL of blood via submandibular bleed or saphenous vein into K2​EDTA -coated tubes. Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream mass spectrometry, unlike heparin which can cause massive ion suppression during LC-MS/MS.

  • Plasma Separation: Invert tubes gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant (plasma) to a clean tube. Add 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate plasma proteins. Centrifuge at 12,000 × g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column.

Data Interpretation Matrix
PK ParameterDefinitionMechanistic Interpretation for Lipophilic Compounds
Cmax​ Maximum plasma concentrationIndicates formulation efficiency. Low PO Cmax​ suggests precipitation in the gut or rapid first-pass metabolism.
Tmax​ Time to reach Cmax​ Delayed Tmax​ (>2h) in PO dosing often indicates slow dissolution of the lipophilic API in gastrointestinal fluids.
AUC0−∞​ Area under the curveTotal systemic exposure. Used to calculate absolute oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).
Vd​ Volume of distributionHigh Vd​ (>1 L/kg) is expected for this compound, indicating extensive partitioning into adipose and peripheral tissues.

References

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2021). Controlled Drug Delivery Systems: Current Status and Future Directions. Available at: [Link]

Elucidating the Molecular Fingerprint: Mass Spectrometric Fragmentation Analysis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development and Discovery

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation patterns of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (MW: 282.3 g/mol ), a heterocyclic compound with a complex scaffold relevant to medicinal chemistry and drug discovery. Understanding the fragmentation behavior under various ionization conditions is paramount for unambiguous identification, metabolite profiling, and quality control. We present detailed protocols for analysis using both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques. The predictable fragmentation pathways, including characteristic cleavages of the acetyl, ether, and nicotinonitrile moieties, are elucidated with mechanistic explanations. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust analytical framework for this class of molecules.

Introduction: The Need for Structural Verification

Nicotinonitrile derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, incorporates multiple functional groups—an acetyl ketone, an aryl ether, and a cyanopyridine core—that contribute to its chemical properties and potential pharmacological profile.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of such novel chemical entities.[3] The fragmentation pattern generated within a mass spectrometer provides a unique "fingerprint" that is directly related to the molecule's structure. By inducing and analyzing this fragmentation, one can confirm the identity of a synthesized compound, identify metabolites in complex biological matrices, and characterize impurities.

This document outlines the expected fragmentation pathways for this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a predictive guide for analytical method development and data interpretation.

Molecular Structure and Properties:

  • Compound Name: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

  • CAS Number: 303146-69-2

  • Molecular Formula: C₁₆H₁₄N₂O₃

  • Molecular Weight: 282.30 g/mol

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₃
Exact Mass282.1004
Monoisotopic Mass282.1004

Experimental Protocols and Workflow

A robust analytical method begins with meticulous sample preparation and well-defined instrument parameters. The following protocols are designed to be self-validating and serve as a starting point for laboratory-specific optimization.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution for Direct Infusion (ESI): Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is crucial to aid in protonation for positive ion mode analysis.[4]

  • Working Solution for GC-MS (EI): Dilute the stock solution with an appropriate volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

Recommended Instrumentation and Parameters

The following parameters are recommended for a standard Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.[5]

ParameterESI-MS/MS (LC-MS)GC-MS (EI)
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode PositiveN/A
Capillary Voltage 3.0 - 4.5 kVN/A
Ionization Energy N/A70 eV[6]
Source Temperature 150 °C230 °C[7]
Desolvation Temperature 350 °CN/A
Nebulizing Gas Flow 3 L/min (Nitrogen)N/A
Collision Gas ArgonN/A
Collision Energy (CID) 10-40 eV (Ramped)N/A
Mass Range (m/z) 50 - 50040 - 500
Chromatography UPLC/HPLC with C18 columnGas Chromatography with a non-polar column (e.g., DB-5)
Experimental Workflow Diagram

The overall process from sample to data analysis follows a standardized workflow. This logical progression ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare 1 mg/mL Stock Solution Dilute Dilute to Working Concentration (1-10 µg/mL) Prep->Dilute LC LC Separation (for ESI) Dilute->LC MS1 MS1 Scan (Precursor Ion ID) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 DA Data Acquisition & Spectrum Generation MS2->DA FA Fragmentation Pathway Analysis DA->FA SI Structural Identification FA->SI

Caption: General experimental workflow for MS/MS analysis.

Predicted Fragmentation Pathways

The fragmentation of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is dictated by the relative stability of the resulting ions and neutral losses. The primary cleavage sites are the bonds adjacent to carbonyl groups (α-cleavage), the ether linkages, and functional groups susceptible to rearrangement.[8]

Electron Ionization (EI) Fragmentation

EI is a high-energy ("hard") ionization technique that typically produces a rich fragmentation spectrum, making it excellent for structural fingerprinting. The molecular ion (M•+) is expected at m/z 282 .

Key Predicted EI Fragments:

  • Alpha-Cleavage of the Acetyl Group: The most favorable initial fragmentation is often the cleavage of the bond alpha to a carbonyl group. Loss of a methyl radical (•CH₃, 15 Da) results in a highly stable acylium ion. This is predicted to be the base peak or one of the most abundant ions in the spectrum.[3]

    • m/z 282 → m/z 267 (Loss of •CH₃)

  • Ether Bond Cleavage (Path A): Cleavage of the C-O bond between the pyridine ring and the phenoxy group can lead to the formation of an ion representing the nicotinonitrile portion.

    • m/z 282 → m/z 159 (Loss of •C₇H₇O₂)

  • Ether Bond Cleavage (Path B): The alternative cleavage can generate an ion corresponding to the methoxyphenoxy moiety, although the charge is more likely to be retained on the nitrogen-containing ring. A smaller peak corresponding to the methoxyphenol cation may be observed.

    • m/z 282 → m/z 123 ([C₇H₇O₂]⁺)

  • Loss of Ketene: A rearrangement can lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetyl group.

    • m/z 282 → m/z 240 (Loss of C₂H₂O)

  • Loss of Methoxy Group Components: Fragmentation of the methoxy group can occur via loss of a methyl radical (•CH₃, 15 Da), followed by the loss of carbon monoxide (CO, 28 Da).[9]

    • m/z 123 → m/z 108 → m/z 80

G cluster_frags M C₁₆H₁₄N₂O₃ m/z 282 (Molecular Ion) F267 m/z 267 M->F267 - •CH₃ (α-cleavage) F159 m/z 159 M->F159 - •C₇H₇O₂ (Ether Cleavage) F123 m/z 123 M->F123 - •C₉H₇N₂O (Ether Cleavage) F240 m/z 240 M->F240 - C₂H₂O (Ketene Loss)

Caption: Predicted major fragmentation pathways under EI conditions.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, as the precursor ion in the MS1 scan, which would be observed at m/z 283 . Subsequent fragmentation is induced by collision with an inert gas (CID) in the collision cell.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 283):

  • Loss of Methoxyphenol: The most prominent fragmentation is expected to be the cleavage of the ether linkage, resulting in the loss of a neutral 2-methoxyphenol molecule (C₇H₈O₂, 124 Da).

    • m/z 283 → m/z 159 (Loss of C₇H₈O₂)

  • Loss of Ketene: Similar to EI, the loss of neutral ketene (42 Da) from the acetyl group is a common pathway for protonated species.[10]

    • m/z 283 → m/z 241 (Loss of C₂H₂O)

  • Loss of Methoxybenzene: A rearrangement followed by cleavage could lead to the loss of methoxybenzene (C₇H₈O, 108 Da), resulting in a protonated 2-hydroxy nicotinonitrile derivative.

    • m/z 283 → m/z 175 (Loss of C₇H₈O)

G cluster_frags M [M+H]⁺ m/z 283 (Precursor Ion) F159 m/z 159 M->F159 - C₇H₈O₂ (Methoxyphenol Loss) F241 m/z 241 M->F241 - C₂H₂O (Ketene Loss) F175 m/z 175 M->F175 - C₇H₈O (Methoxybenzene Loss)

Caption: Predicted major fragmentation pathways under ESI-MS/MS conditions.

Summary of Predicted Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed structural origin. This table serves as a quick reference for interpreting experimental data.

IonizationPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity/Mechanism
EI 282 (M•+)26715[M-CH₃]•⁺; α-cleavage of acetyl group (likely base peak)
282 (M•+)159123[C₉H₇N₂O]⁺; Cleavage of ether bond
282 (M•+)123159[C₇H₇O₂]⁺; Methoxyphenoxy cation
282 (M•+)24042[M-C₂H₂O]•⁺; Loss of neutral ketene
ESI 283 ([M+H]⁺)159124[M+H - C₇H₈O₂]⁺; Loss of neutral 2-methoxyphenol
283 ([M+H]⁺)24142[M+H - C₂H₂O]⁺; Loss of neutral ketene
283 ([M+H]⁺)175108[M+H - C₇H₈O]⁺; Loss of neutral methoxybenzene

Conclusion

The mass spectrometric fragmentation of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is characterized by several predictable and structurally informative pathways. Under EI conditions, the spectrum is expected to be dominated by the m/z 267 ion resulting from α-cleavage of the acetyl group. Under ESI-MS/MS conditions, the primary fragmentation of the protonated molecule (m/z 283 ) is anticipated to be the loss of 2-methoxyphenol, yielding a product ion at m/z 159 . These distinct fragmentation patterns provide a robust and reliable method for the identification and structural confirmation of this compound and can be extended to the analysis of its potential metabolites and related analogues. The protocols and predictive data herein establish a strong foundation for incorporating this analysis into drug discovery and development workflows.

References

  • BenchChem. (2025). Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 3'-Methoxypropiophenone. Benchchem.
  • Torabi, M., Yarie, M., Karimi, F., & Zolfigol, M. A. (2022). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. [Link]

  • El-Hiti, G. A., Smith, K., & Khorsi, B. (2000). Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Journal of Chemical Research, Synopses, (3), 122-123. [Link]

  • DeRuiter, J., & Noggle, F. T. (2006). Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 44(3), 155-160. [Link]

  • Vayssier-Taussat, M., & Voinnet, T. (2014). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Safe, S. (1971). Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 962-965. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sheng, L. S., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2413-2423. [Link]

  • Ciaffaglione, V., et al. (2024). Ultrasound-Assisted Synthesis and Biological Profiling of 1,3,5-Triazine Derivatives with Antiproliferative Activity in Triple-Negative Breast Cancer. MDPI. [Link]

  • MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. [Link]

  • Kantevari, S., et al. (2012). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Danell, A. S., & Mansoori, B. A. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Beilstein Journal of Organic Chemistry, 10, 2226-2234. [Link]

  • DeRuiter, J., & Noggle, F. T. (2003). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 41(2), 79-86. [Link]

  • Zhang, D., et al. (2000). Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry. Journal of Mass Spectrometry, 35(10), 1184-1192. [Link]

  • Shimadzu Corporation. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • GNPS Library. (2022). Spectrum CCMSLIB00009972562. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Howei. CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. [Link]

  • Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2812. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile . This highly functionalized pyridine derivative is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-acetyl-2-chloro-6-methylnicotinonitrile (the electrophile) and 2-methoxyphenol (the nucleophile)[1].

Because the pyridine ring is heavily substituted with both electron-withdrawing groups (nitrile, acetyl) and electron-donating groups (methyl), the electronic environment is highly sensitive. This guide provides field-proven insights to help you troubleshoot low yields, prevent side reactions, and establish a self-validating experimental workflow.

Mechanistic Workflow & Reaction Pathway

Understanding the causality of the reaction is the first step in troubleshooting. The SNAr reaction relies on the successful deprotonation of 2-methoxyphenol to form a reactive phenoxide, which then attacks the highly electrophilic C2 position of the pyridine ring[2].

SNAr_Workflow A 5-Acetyl-2-chloro-6-methylnicotinonitrile (Electrophile) E Nucleophilic Attack at C2 (Rate-Determining Step) A->E B 2-Methoxyphenol (Nucleophile Precursor) C Mild Base (e.g., Cs2CO3) in Anhydrous DMF B->C D 2-Methoxyphenoxide Anion (Active Nucleophile) C->D Deprotonation D->E F Meisenheimer Complex (Stabilized by -CN & Pyridine N) E->F G Chloride Expulsion (Fast Step) F->G H 5-Acetyl-2-(2-methoxyphenoxy)- 6-methylnicotinonitrile (Target Product) G->H

Fig 1. Mechanistic workflow of the SNAr reaction for the target compound.

Quantitative Reaction Optimization Data

To prevent trial-and-error, we have summarized the causality between reaction conditions and synthesis yield. The data below highlights why specific reagents must be chosen to maintain scientific integrity.

BaseSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
NaOH (aq)H₂O / THF8012< 10%Failure: Hydrolysis of the 2-chloro group to 2-pyridone dominates over SNAr.
NaHDMF0 to 254~ 25%Failure: Strong base causes enolization of the 5-acetyl group, leading to aldol condensation/polymerization.
K₂CO₃MeCN801660 - 65%Sub-optimal: Moderate yield. The reaction is limited by the poor solubility of K₂CO₃ and tight ion-pairing.
Cs₂CO₃ Anhydrous DMF 90 8 > 90% Optimal: Cesium provides a "naked" phenoxide. Mild enough to prevent acetyl enolization[2].

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass of m/z 177 ([M-Cl+OH]⁺). What is happening and how do I prevent it? A: This mass corresponds to the 2-pyridone derivative. The C2 position of your starting material is highly activated by the adjacent nitrile group and the pyridine nitrogen. If your solvent (e.g., DMF) contains moisture, or if your base is hygroscopic, water acts as a competing nucleophile, hydrolyzing the 2-chloro group. Fix: This is a self-validating failure point. To fix it, you must use strictly anhydrous DMF (stored over molecular sieves) and dry your Cs₂CO₃ in a vacuum oven at 110 °C overnight before use. Run the reaction under a positive pressure of Argon or Nitrogen.

Q2: Can I use a stronger base like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to ensure 2-methoxyphenol is completely deprotonated? A: No. While NaH will quantitatively form the phenoxide, your electrophile contains a 5-acetyl group with acidic α-protons. Strong bases will deprotonate these α-protons, initiating competing aldol-type condensations and destroying your starting material. You must use a mild carbonate base (like Cs₂CO₃) which is basic enough to deprotonate 2-methoxyphenol (pKa ~9.9) but kinetically too slow to enolize the ketone effectively[3].

Q3: The reaction stalls at ~60% conversion despite adding excess 2-methoxyphenol. How do I drive it to completion? A: The ortho-methoxy group on 2-methoxyphenol introduces steric hindrance, which raises the activation energy of the nucleophilic attack (the rate-determining step). If you are using K₂CO₃, switch to Cs₂CO₃ . The larger ionic radius of the cesium cation results in weaker tight-ion pairing with the phenoxide. This creates a more "naked" and highly reactive nucleophile that easily overcomes the steric bulk of the ortho-methoxy group[2].

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. At each critical juncture, a visual or analytical check is embedded to ensure the reaction is proceeding as dictated by the chemical logic.

Reagents Required:

  • 5-Acetyl-2-chloro-6-methylnicotinonitrile: 1.0 equivalent (eq)

  • 2-Methoxyphenol (Guaiacol): 1.2 eq

  • Cesium Carbonate (Cs₂CO₃, finely powdered and oven-dried): 1.5 eq

  • Anhydrous DMF: 10 mL per gram of electrophile

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon for 5 minutes.

  • Phenoxide Generation: Add 2-methoxyphenol (1.2 eq) and anhydrous DMF to the flask. Add the dried Cs₂CO₃ (1.5 eq) in one portion.

    • Self-Validation Check: Stir at room temperature for 30 minutes. The suspension should take on a slight yellow/orange tint, confirming the generation of the 2-methoxyphenoxide anion.

  • Electrophile Addition: Add 5-acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq) to the stirring mixture.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath.

  • Analytical Monitoring: After 4 hours, take a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the disappearance of the starting material (m/z 195 [M+H]⁺) and the appearance of the product mass (m/z 283 [M+H]⁺). If starting material remains, continue heating and check every 2 hours.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Slowly pour the mixture into 10 volumes of vigorously stirring ice-cold distilled water.

    • Causality: The highly polar DMF and inorganic salts will dissolve in the water, while the organic product, lacking hydrogen-bond donors, will rapidly precipitate.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF, followed by a wash with cold hexanes (20 mL) to remove unreacted 2-methoxyphenol.

  • Drying: Dry the solid in a vacuum desiccator overnight to yield the pure 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Sources

Troubleshooting poor solubility of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS 303146-69-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on resolving solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving this compound in DMSO is a common issue that can often be resolved by optimizing your initial dissolution protocol. Here are the foundational steps to ensure the best chance of success:

  • Verify Compound and Solvent Quality:

    • Compound Integrity: Ensure the compound (Molecular Formula: C₁₆H₁₄N₂O₃, Molecular Weight: 282.3) is from a reputable source and has been stored under appropriate conditions to prevent degradation.

    • Solvent Purity: Use high-purity, anhydrous DMSO (≥99.9%).[1][2] DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can significantly decrease the solubility of many organic compounds.[1][3] Always use a fresh, unopened bottle or a properly stored aliquot.

  • Standard Operating Procedure for Dissolution:

    • Accurately weigh the compound using a calibrated analytical balance.[4]

    • Transfer the compound to a sterile, appropriate-sized vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for at least 30-60 seconds.[1]

If the compound remains undissolved, proceed to the advanced troubleshooting steps.

Q2: The compound is still not fully dissolved after vortexing. What are the next troubleshooting steps?

A2: If initial vortexing is insufficient, the following physical methods can be employed to enhance solubility. The key is to introduce additional energy to overcome the solute-solute interactions in the crystal lattice.

  • Sonication: Sonicate the sample in a water bath for several minutes.[1][4] This process uses ultrasonic waves to create micro-agitations, which can break up compound aggregates and facilitate dissolution.

  • Gentle Warming: If the compound is not heat-sensitive, gentle warming in a water bath (e.g., to 37°C) can significantly aid dissolution.[1][4][5] However, be cautious as excessive heat can degrade some compounds. Always check the compound's stability information if available.

The following flowchart illustrates this initial troubleshooting workflow:

Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.

Q3: I've tried physical methods, but solubility is still poor. Are there any chemical modifications or solvent adjustments I can make?

A3: Yes, when physical methods are insufficient, adjusting the solvent system is the next logical step.

  • Co-Solvent Systems: The use of co-solvents can modify the polarity of the solvent mixture, often enhancing the solubility of poorly soluble compounds.[6][][8]

    • Common Co-solvents: Polyethylene Glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP) are often used in conjunction with DMSO.[6]

    • Starting Formulation: A common starting point for a co-solvent system for in-vivo studies, which can be adapted for in-vitro use, is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] The optimal ratio will need to be determined empirically for your specific application.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[][8][9]

    • Analysis of Structure: The nicotinonitrile structure contains basic nitrogen atoms that can be protonated.

    • Action: A slight acidification of the solvent system may increase solubility. Conversely, if the compound has acidic protons, a more basic environment could be beneficial. This must be done cautiously, as pH changes can affect compound stability and assay performance.

Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment of your assay.[4]

  • Serial Dilutions in DMSO: Perform serial dilutions of your high-concentration stock in 100% DMSO first to get closer to your final concentration.[4] This minimizes the volume of DMSO stock added to the aqueous buffer.

  • Final Dilution Technique: When making the final dilution into your aqueous buffer, add the DMSO stock to the buffer while vortexing or swirling the buffer.[5] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4]

The diagram below illustrates the logic of preparing working solutions to avoid precipitation.

Caption: Workflow to minimize precipitation upon dilution.

Comprehensive Troubleshooting Guide

This section provides detailed protocols for the techniques discussed above.

Protocol 1: Systematic Dissolution Enhancement

This protocol outlines a stepwise approach to achieve complete dissolution.

StepActionRationale
1 Solvent Quality Check Use anhydrous DMSO (≥99.9% purity).
2 Initial Dissolution Add DMSO to the accurately weighed compound and vortex for 30-60 seconds.
3 Sonication If not fully dissolved, place the vial in a water bath sonicator for 5-15 minutes.
4 Gentle Heating If solids persist, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.
5 Visual Inspection After each step, visually inspect the solution against a light source to ensure no solid particles remain.
Protocol 2: Preparation of a Co-Solvent Formulation

This protocol provides a starting point for developing a co-solvent system to improve solubility in aqueous-based assays.

  • Prepare a High-Concentration Stock in DMSO: Dissolve 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in 100% anhydrous DMSO to the highest achievable concentration (e.g., 50 mM).

  • Prepare the Co-Solvent Vehicle: In a separate sterile tube, prepare the co-solvent vehicle. A common formulation is:

    • 40% Polyethylene Glycol 300 (PEG300)

    • 5% Polysorbate 80 (Tween 80)

    • 45% Saline or Phosphate-Buffered Saline (PBS), pH 7.4[6]

  • Combine and Mix:

    • Add the high-concentration DMSO stock to the co-solvent vehicle to achieve a 10% final DMSO concentration. For example, add 1 part of the DMSO stock to 9 parts of the co-solvent vehicle.

    • Vortex thoroughly.

    • This creates a 10X stock solution (e.g., 5 mM if starting with a 50 mM DMSO stock) that is more amenable to dilution in aqueous media.

  • Final Dilution: This 10X stock can then be further diluted into your final assay medium.

Best Practices for Handling and Storage

  • Aliquoting: Once a stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes. This practice prevents contamination and minimizes repeated freeze-thaw cycles.[1][4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided. They can lead to moisture absorption from the air each time the vial is opened, which can cause the compound to precipitate out of solution over time.[1][10][11]

  • Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to maintain integrity.[1][4] Protect from light if the compound is light-sensitive.

References
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Howei. (n.d.). CAS 303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(4), 496-505. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubMed. (2005, September 15). A novel approach to determine water content in DMSO for a compound collection repository. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • ACS Publications. (2001, July 25). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Goyal, S., & Singh, V. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 849-861. Retrieved from [Link]

  • Patel, J. R., & Patel, K. N. (2014). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 4(2), 79-85. Retrieved from [Link]

  • Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(11), 1258-1270. Retrieved from [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1159-1175. Retrieved from [Link]

  • Khajir, S., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you can achieve your desired product quality with confidence and efficiency.

Understanding the Chemistry: Synthesis and Potential Byproducts

The synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (in this case, from 5-Acetyl-2-chloro-6-methylnicotinonitrile) by an alkoxide or phenoxide (formed from 2-methoxyphenol).

While this is a robust reaction, several side reactions can occur, leading to the formation of byproducts that complicate purification. Understanding these potential impurities is the first step toward developing an effective purification strategy.

Common Byproducts and Impurities:

  • Unreacted Starting Materials: The most common impurities are unreacted 5-Acetyl-2-chloro-6-methylnicotinonitrile and 2-methoxyphenol.

  • Elimination Byproduct: The base used to deprotonate the 2-methoxyphenol can also act as a base to promote E2 elimination of HCl from 5-Acetyl-2-chloro-6-methylnicotinonitrile, leading to the formation of a pyridyne intermediate which can then react further.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired product) or the aromatic ring (C-alkylation, byproduct). This results in an isomer where the nicotinonitrile moiety is attached to the carbon skeleton of the methoxyphenol ring.[1]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup. This can lead to the formation of the corresponding carboxylic acid or amide.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any catalysts or bases used, can also be present as impurities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. What should I do?

Answer: Oiling out during recrystallization is a common problem, especially with compounds that have relatively low melting points or when impurities are present that depress the melting point.

  • Initial Steps:

    • Confirm Product Presence: First, confirm the presence of your desired product in the oil using a quick analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Remove Residual Solvent: Ensure all reaction solvent has been thoroughly removed under reduced pressure. Residual solvent can significantly hinder crystallization.

  • Troubleshooting Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to the cooled, supersaturated solution.

    • Solvent System Optimization: Your choice of recrystallization solvent is crucial. You may need to experiment with different solvents or solvent pairs. A good solvent system is one in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2][3]

      • For a compound like 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, which has both polar and non-polar characteristics, consider solvent pairs like toluene/hexane, ethanol/water, or ethyl acetate/hexane.[2]

    • Two-Solvent Recrystallization Protocol:

      • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point.

      • While the solution is still hot, add a "poor" solvent (one in which your product is insoluble) dropwise until you observe persistent cloudiness.

      • Add a few drops of the "good" solvent back until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[3]

Q2: After column chromatography, my product is still impure. How can I improve the separation?

Answer: Poor separation in column chromatography can be due to several factors, from the choice of stationary and mobile phases to the column packing and loading techniques.

  • Optimize Your Chromatography Conditions:

    • TLC First: Always optimize your solvent system using TLC before running a column. Aim for an Rf value of 0.2-0.4 for your target compound and good separation from all impurities.[4] For heteroaromatic compounds, a mobile phase of ethyl acetate and hexane is a good starting point.[5]

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.[6] If your compound is sensitive to the acidic nature of silica, consider using neutral alumina.

    • Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better separation than an isocratic (constant solvent composition) elution.

    • Column Packing and Loading:

      • Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.[7]

      • Load your sample in a minimal amount of solvent to ensure a tight band at the top of the column.[4]

  • Workflow for Improving Column Chromatography:

    G A Poor Separation Observed B Analyze TLC of Crude Material A->B C Optimize Mobile Phase (TLC) B->C D Is Rf of Product 0.2-0.4? C->D E Adjust Solvent Polarity D->E No F Good Separation on TLC? D->F Yes E->C F->C No G Repack Column Carefully F->G Yes H Load Sample in Minimum Solvent G->H I Run Column with Optimized Conditions H->I J Collect and Analyze Fractions I->J K Pure Product Obtained J->K

    Caption: Workflow for optimizing column chromatography.

Q3: I see an unexpected peak in my HPLC/NMR analysis. How can I identify it?

Answer: Identifying unknown impurities is a critical part of process development and quality control. A combination of analytical techniques is often required.

  • Data to Gather:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the impurity. This will provide the accurate mass and help determine the elemental composition.[8]

    • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide structural information.

    • NMR Spectroscopy: If the impurity can be isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for structure elucidation. Even in a mixture, characteristic shifts can give clues. For example, unreacted starting materials will have distinct NMR signals that can be compared to reference spectra.[9][10]

    • HPLC Retention Time: Comparing the retention time of the unknown peak to that of your starting materials can quickly identify them as impurities.

  • Common Impurity Signatures:

    • Unreacted 5-Acetyl-2-chloro-6-methylnicotinonitrile: Look for a mass corresponding to its molecular weight and the characteristic isotopic pattern of a chlorine-containing compound.

    • Unreacted 2-methoxyphenol: This is a relatively simple aromatic compound with a distinct NMR spectrum and mass.

    • Hydrolysis Product (Carboxylic Acid): The nitrile peak in the IR spectrum will be absent, and you will see a broad O-H stretch. In the ¹³C NMR, the nitrile carbon signal will be replaced by a carboxylic acid carbon signal at a different chemical shift. The mass will increase by 17 atomic mass units (addition of H₂O and loss of NH₃).

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for recrystallizing 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile?

A: A good starting point would be a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or heptane.[2] Start by dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity is observed.

Q: How can I monitor the progress of my column chromatography?

A: The most common method is to collect fractions and analyze them by TLC.[11] Spot a small amount of each fraction on a TLC plate, along with your crude starting material and a pure standard if you have one. This will allow you to see which fractions contain your product and whether it is separated from impurities.

Q: My purified product is a solid, but it has a slight color. How can I decolorize it?

A: If the colored impurity is minor, you can try recrystallization with the addition of a small amount of activated charcoal.[2] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration before cooling the solution to crystallize your product. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q: What analytical techniques are essential for confirming the purity of the final product?

A: A combination of techniques is recommended for full characterization and purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any major impurities.

  • HPLC: To determine the purity profile and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common starting point for compounds of this type.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Column Chromatography Protocol
  • TLC Optimization: Determine the optimal mobile phase using TLC.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield very pure crystalline product.Not suitable for all compounds (oils, low melting solids), can have lower yields.Removing small amounts of impurities from a solid product.
Column Chromatography Versatile, can separate complex mixtures.More time-consuming and requires more solvent than recrystallization.Separating mixtures with multiple components or when recrystallization is ineffective.[6]

Visualization of Purification Workflow

G A Crude Product B Analyze Purity (TLC/HPLC) A->B C Is Product a Solid? B->C D Attempt Recrystallization C->D Yes E Column Chromatography C->E No F Pure Crystalline Product? D->F G Analyze Fractions (TLC/HPLC) E->G F->E No J Pure Product F->J Yes H Combine Pure Fractions G->H I Evaporate Solvent H->I I->J

Caption: General purification strategy for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (2012).

Sources

Technical Support Center: Crystallization Optimization for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and solid-state optimization of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile . As a highly functionalized heterocyclic pharmaceutical intermediate, this nicotinonitrile derivative presents unique challenges during crystallization, including conformational polymorphism, poor solubility profiles in standard solvents, and a high propensity for liquid-liquid phase separation (oiling out).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve high-purity, thermodynamically stable crystalline material.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming distinct crystals, and how do I fix it?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the solubility limit of the solute as a liquid before it reaches the metastable zone limit for crystallization. 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile possesses multiple rotational bonds and competing hydrogen-bond acceptors (acetyl, methoxy, nitrile groups). This conformational flexibility allows the molecule to exist in multiple energetically accessible states in solution, hindering rapid lattice packing and promoting the formation of a solute-rich liquid phase[1].

The Solution: You must bypass the LLPS boundary by operating strictly within the crystalline Metastable Zone Width (MSZW).

  • Switch to a Hybrid Process: Do not rely solely on rapid cooling. Implement a hybrid cooling-antisolvent crystallization strategy. Operating at a higher initial temperature makes use of the higher API solubility, reducing solvent consumption, while subsequent controlled cooling and antisolvent addition gently drives supersaturation[2].

  • Implement Concentration Control: Use Process Analytical Technology (PAT) such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor real-time solute concentration. Program your antisolvent addition rate to act as an algebraic function of the supersaturation, ensuring the trajectory never crosses into the LLPS region[3].

Q2: How do I ensure I am isolating the thermodynamically stable polymorph?

The Causality: Nicotinonitrile-based crystals are highly influenced by σ and π cooperative effects, and their self-assemblies are governed by weak interactions (e.g., π−π stacking between the pyridine and phenyl rings)[1]. Because of variations in the crystallization environment (temperature, solvent polarity), these molecules can pack differently, leading to conformational polymorphism[1]. Rapid precipitation often yields a kinetic (metastable) polymorph, which can later undergo unpredictable phase transitions during storage or formulation.

The Solution: Enforce Ostwald's Rule of Stages through extended slurry ripening.

  • Polymorph Screening: Conduct screening using solvents with varying hydrogen-bond donor/acceptor capabilities (e.g., Ethyl Acetate vs. Isopropanol)[4].

  • Isothermal Slurry Ripening: Suspend the isolated crystals in a solvent where they have low-to-moderate solubility. Agitate the slurry isothermally for 24–48 hours. The metastable forms will dissolve and recrystallize into the thermodynamically stable form, driven by the lower free energy of the stable lattice[4].

Q3: What is the most reliable method for scaling up the crystallization of this nicotinonitrile derivative?

The Causality: Batch-to-batch variability at scale is often caused by inconsistent secondary nucleation and poor mixing kinetics. For complex pyridines and nicotinonitrile precursors, dead-end batch crystallization following a continuous synthesis flow has proven highly effective for regulatory implementation, provided the final step is heavily seeded[5].

The Solution: Utilize a Seeded Cooling-Antisolvent Protocol . By introducing high-quality seed crystals (1-3% w/w) of the desired polymorph at the upper edge of the MSZW, you bypass primary nucleation entirely. The supersaturation is then consumed by crystal growth on the existing seed surfaces, yielding a uniform Crystal Size Distribution (CSD) and preventing the sudden crash-out that traps impurities[3].

Part 2: Quantitative Data Presentation

To design an effective hybrid crystallization process, understanding the solubility landscape is critical. The table below summarizes the solubility of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in a model Ethyl Acetate (Solvent) / Heptane (Antisolvent) system.

Table 1: Solubility Profile and Yield Optimization Matrix

Temperature (°C)Solvent:Antisolvent Ratio (v/v)Solubility (mg/mL)Metastable Zone Width (°C)Predicted Yield (%)Phase Behavior
50100:0 (Pure EtOAc)145.28.5N/AClear Solution
5070:3082.46.2N/AClear Solution
25100:0 (Pure EtOAc)68.57.052.8Crystalline
2570:3024.15.583.4Crystalline
570:308.34.094.2Crystalline
550:503.1N/A (Oils out)>97.0LLPS (Oiling Out)

Insight: The data demonstrates that while a 50:50 ratio at 5 °C offers the highest theoretical yield, it pushes the system into LLPS. The optimal trajectory is a 70:30 ratio cooled to 5 °C, yielding 94.2% without oiling out.

Part 3: Experimental Protocol

Workflow: Seeded Hybrid Cooling-Antisolvent Crystallization

This self-validating protocol utilizes concentration control to ensure the process remains within the MSZW, preventing LLPS and ensuring polymorphic purity.

Materials:

  • API: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (Crude)

  • Primary Solvent: Ethyl Acetate (EtOAc)

  • Antisolvent: n-Heptane

  • Seeds: 2% w/w of the verified thermodynamically stable polymorph.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude compound in EtOAc (10 mL/g) in a jacketed crystallizer equipped with an overhead stirrer and an ATR-FTIR probe. Heat the mixture to 50 °C until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates that could induce uncontrolled primary nucleation.

  • Controlled Cooling & Seeding: Cool the solution linearly at a rate of 0.5 °C/min to 35 °C. Once the temperature stabilizes, introduce the seed crystals (2% w/w). Hold isothermally for 60 minutes to allow the seed bed to establish and initial supersaturation to be consumed via crystal growth.

  • Antisolvent Addition (Concentration Control): Begin adding n-Heptane. Using the ATR-FTIR feedback loop, control the addition rate to maintain a constant supersaturation level ( Δc=10 mg/mL)[3]. Do not exceed a final solvent:antisolvent ratio of 70:30 to avoid the LLPS boundary.

  • Final Cooling & Ripening: Once antisolvent addition is complete, cool the suspension to 5 °C at 0.2 °C/min. Hold the slurry isothermally at 5 °C for 12 hours. This extended ripening ensures any kinetically trapped forms convert to the stable polymorph[4].

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with pre-chilled (5 °C) n-Heptane (2 x 2 mL/g). Dry under vacuum at 40 °C until constant weight is achieved.

Part 4: Process Visualization

The following diagram illustrates the logical causality and workflow for optimizing the crystallization of nicotinonitrile derivatives, from initial screening to final solid-state characterization.

G N1 Compound Synthesis & Initial Isolation N2 Solubility Mapping (Solvent/Antisolvent) N1->N2 N3 Polymorph Screening & Slurry Ripening N2->N3 N4 MSZW Determination (ATR-FTIR / FBRM) N3->N4 Stable Form Selected N5 Hybrid Cooling-Antisolvent Crystallization N4->N5 Trajectory Defined N6 Solid-State Characterization (XRD, DSC) N5->N6

Workflow for polymorph screening and crystallization optimization of nicotinonitrile derivatives.

Part 5: References

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. Material Science Research India. Available at:[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry (NIH). Available at: [Link]

Sources

Preventing thermal degradation of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS: 303146-69-2). Because this compound features a highly functionalized, electron-deficient pyridine core, it is uniquely susceptible to thermal and hydrolytic degradation during storage.

This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation pathways, self-validating troubleshooting protocols, and authoritative stability metrics to ensure experimental integrity.

Diagnostic Dashboard & Mechanistic Causality

Understanding why a compound degrades is the first step in preventing it. The structural architecture of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile contains three primary vulnerability zones when exposed to thermal stress:

  • Phenoxypyridine Ether Linkage (C2 Position): The pyridine ring is highly electron-deficient due to the electron-withdrawing nitrile (-CN) and acetyl (-COCH3) groups. This pulls electron density away from the C2 carbon. Under thermal stress, the activation energy for the cleavage of the C-O bond is lowered. This leads to the expulsion of the 2-methoxyphenoxy group, yielding a thermodynamically stable 2-pyridone derivative and free 2-methoxyphenol (guaiacol) (1)[1].

  • Nicotinonitrile Group (C3 Position): While nitriles are generally stable, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the nitrile carbon. Ambient thermal energy (T > 25°C) combined with atmospheric moisture catalyzes the nucleophilic attack of water, hydrating the nitrile to a primary amide (2)[2].

  • Acetyl Group (C5 Position): Prolonged heat exposure can induce enolization of the acetyl group, leading to aldol-type dimerization or polymerization, often visible as a yellow/brown discoloration in the solid powder.

Self-Validating Troubleshooting Protocol

To isolate the exact cause of degradation in your laboratory, you must implement a self-validating forced degradation workflow. This protocol uses a closed-loop logic system: by testing isolated variables (heat vs. moisture), the analytical readout directly dictates the required storage SOP.

Methodology: Forced Degradation & Storage Optimization

Step 1: Baseline Purity Assessment

  • Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, HPLC-grade Acetonitrile.

  • Analyze via LC-MS (UV detection at 254 nm) to establish a baseline chromatogram and confirm the parent mass ( [M+H]+ = 283.1 m/z).

Step 2: ICH Q1A(R2) Accelerated Stress Testing

  • Aliquot 10 mg of the solid compound into four separate amber glass vials.

  • Vial A (Control): Seal with PTFE cap, store at -20°C.

  • Vial B (Long-Term Simulation): Store at 25°C ± 2°C / 60% RH ± 5% RH for 14 days (3)[3].

  • Vial C (Accelerated Stress): Store at 40°C ± 2°C / 75% RH ± 5% RH for 14 days[3].

  • Vial D (Extreme Dry Heat): Store at 60°C in a desiccator (ambient/low RH) for 14 days.

Step 3: Mechanistic Analysis of Degradants

  • Re-analyze all samples via LC-MS and compare against Vial A.

  • Causality Check:

    • If Vial C shows a major peak with a +18 Da mass shift , the primary failure mechanism is moisture-driven hydrolysis (catalyzed by heat).

    • If Vial D shows a major peak with a -124 Da mass loss , the primary failure mechanism is pure thermal ether cleavage[1].

Step 4: Implementation of the Closed-Loop Storage System

  • Based on the empirical data, implement the corrective actions outlined in the visual workflow below.

Visual Workflow: Degradation Diagnostics

ThermalDegradation Start Evaluate Storage Conditions for Nicotinonitrile Derivative LCMS Perform LC-MS Baseline Analysis Start->LCMS Extract & Analyze Deg1 Mass Shift: +18 Da (Nitrile Hydrolysis) LCMS->Deg1 Heat + Moisture Deg2 Mass Loss: -124 Da (Ether Cleavage) LCMS->Deg2 High Thermal Stress Mit1 Implement Moisture Control (Argon Purge, Desiccant) Deg1->Mit1 Corrective Action Mit2 Implement Thermal Control (Store Solid at 2-8°C) Deg2->Mit2 Corrective Action Mit1->Start Re-evaluate Mit2->Start Re-evaluate

Diagnostic workflow for identifying and mitigating thermal degradation pathways.

Quantitative Stability Metrics

The following table summarizes the expected degradation markers based on standardized ICH Q1A(R2) stability testing parameters (4)[4]. Use these metrics to benchmark your batch quality.

Storage ConditionEnvironment (Temp / RH)Minimum DurationPrimary Degradation RiskDiagnostic LC-MS Marker
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsSlow nitrile hydrolysis+18 m/z (Amide formation)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsAcetyl enolization+264 m/z (Dimerization)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsEther cleavage & Hydrolysis-124 m/z (Pyridone formation)
Thermal Stress 60°C / Ambient RH14 DaysRapid phenoxy bond scissionDetection of free Guaiacol

Frequently Asked Questions (FAQs)

Q: Why does the compound degrade faster when stored in standard microcentrifuge tubes at room temperature? A: Standard polypropylene microcentrifuge tubes are highly permeable to atmospheric moisture and oxygen. At room temperature (25°C), the ambient thermal energy is sufficient to catalyze the hydrolysis of the electron-deficient nicotinonitrile group if moisture breaches the tube[2]. The nitrile hydrates to an amide. Always use amber glass vials with PTFE-lined caps for storage.

Q: Can I store 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in solution to prevent thermal degradation? A: No. Storing this compound in solution (especially in protic solvents like Methanol or ambient DMSO) drastically lowers the activation energy required for nucleophilic attack on the C2 position of the pyridine ring. The 2-methoxyphenoxy group acts as an excellent leaving group, and thermal stress in solution will rapidly accelerate its displacement[1]. Always store the compound as a lyophilized solid.

Q: My powder has turned slightly yellow/brown. Is it still usable? A: Color change indicates the formation of conjugated impurities. Thermal stress can induce aldol condensation of the 5-acetyl group or oxidative degradation of the cleaved 2-methoxyphenol moiety. You must re-purify the compound via flash chromatography or preparative HPLC before use in sensitive biological or chemical assays.

Q: What is the definitive, long-term storage recommendation? A: To entirely arrest both thermal ether cleavage and hydrolytic degradation, store the solid powder at 2-8°C (refrigerated) or -20°C (frozen) in an amber glass vial. Before sealing, backfill the vial with Argon gas to displace ambient moisture and oxygen, and seal tightly with a PTFE-lined cap.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q1A (R2) A deep dive in Stability Studies Source: YouTube (Regulatory Compliance Training) URL:[Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors Source: ResearchGate / ChemistrySelect URL:[Link]

Sources

Technical Support Center: Navigating High-Throughput Screening with 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile in high-throughput screening (HTS) campaigns and wish to proactively address the potential for false-positive results. Given that a significant portion of initial hits from HTS campaigns can be artifacts, a robust hit validation strategy is paramount to avoid costly and time-consuming pursuits of non-viable compounds.[1][2] This document provides a structured approach to identifying and overcoming common sources of false positives, ensuring the integrity of your screening results.

Frequently Asked Questions (FAQs)

Q1: My HTS campaign with 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile yielded a high hit rate. Should I be concerned about false positives?

A high hit rate is a common red flag in HTS and warrants careful consideration. While it could indicate a genuinely potent compound, it is more often associated with non-specific activity or assay interference.[3][4] False positives can arise from various mechanisms, including compound aggregation, reactivity with assay components, or interference with the detection method.[5] Therefore, a systematic approach to hit validation is crucial before committing resources to lead optimization.

Q2: What are the most common reasons a compound like 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile might be a false positive?

While every compound is unique, several common mechanisms lead to false positives in HTS.[3][6] For any given small molecule, including 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, it's important to consider the following possibilities:

  • Colloidal Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[7][8][9][10] This is a leading cause of promiscuous inhibition.

  • Assay Technology Interference: The compound may interfere with the assay's detection system. For example, it could be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[1][3][11]

  • Chemical Reactivity: The compound might be chemically reactive, forming covalent bonds with the target protein or other assay components, leading to non-specific inhibition.[5][12][13][14] Thiol reactivity is a common concern.[15]

  • Impurities: Contaminants from the synthesis or purification process, such as metal ions, can be the true source of the observed activity.[16][17]

  • Cytotoxicity: In cell-based assays, the compound may appear active simply because it is cytotoxic, leading to a decrease in the measured signal.[11]

The following table summarizes these common causes and initial mitigation strategies:

Potential Cause of False Positive Underlying Mechanism Initial Mitigation Strategy References
Colloidal Aggregation Compound self-assembles into aggregates that non-specifically sequester proteins.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4][7][8][18]
Fluorescence Interference Compound possesses intrinsic fluorescence at the assay's excitation/emission wavelengths.Run a counter-screen without the target protein to measure compound fluorescence directly.[3]
Luciferase Inhibition Compound directly inhibits the luciferase reporter enzyme in luminescence-based assays.Perform a counter-screen with luciferase and its substrate in the absence of the primary target.[1][11]
Chemical Reactivity (e.g., Thiol) Compound contains electrophilic moieties that can covalently modify proteins.Conduct an assay with a thiol-containing probe (e.g., glutathione) to assess reactivity.[12][13][15]
Redox Activity Compound participates in redox cycling, generating reactive oxygen species that can disrupt the assay.Test compound activity in the presence of a reducing agent like DTT.[1][13]
Metal Impurities Trace metals from synthesis can inhibit the target enzyme.Resynthesize and purify the compound; test activity in the presence of a chelator like EDTA.[16][17]
Cytotoxicity (Cell-based assays) Compound induces cell death, leading to a non-specific decrease in signal.Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel.[11]

Troubleshooting and Validation Workflow

A systematic approach is essential to distinguish true hits from artifacts. The following workflow provides a step-by-step guide for validating hits from your primary screen.

HTS_Triage_Workflow cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: Target Engagement A Primary HTS Hit B Hit Confirmation (Dose-Response) A->B Re-test active wells C Orthogonal & Counter-Screens B->C Confirmed hits D Biophysical Validation C->D No assay interference G Discard (False Positive) C->G Assay interference detected E Cellular Target Engagement D->E Direct binding confirmed D->G No direct binding F Validated Hit for Lead Op E->F On-target activity in cells E->G No cellular activity

Caption: A general workflow for triaging HTS hits to identify and discard false positives.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Colloidal Aggregation

This protocol is designed to identify compounds that inhibit through the formation of colloidal aggregates.[18] The principle is that non-ionic detergents at low concentrations will disrupt these aggregates, restoring enzyme activity.[4][18]

Materials:

  • Your enzyme and substrate

  • Assay buffer

  • 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (or other hit compound)

  • 10% Triton X-100 stock solution

  • Positive control (known aggregator, if available)

  • Negative control (well-behaved inhibitor)

Procedure:

  • Prepare two sets of assay plates.

  • In the "Test" plate, prepare serial dilutions of your hit compound in the standard assay buffer.

  • In the "Detergent" plate, prepare identical serial dilutions of your hit compound in an assay buffer that has been supplemented with 0.01% Triton X-100.

  • Add the enzyme to all wells of both plates and incubate according to your standard protocol.

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the reaction progress according to your assay's detection method.

  • Data Analysis: Calculate the IC50 values for the compound in the presence and absence of Triton X-100. A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of the detergent strongly suggests that the compound is an aggregator.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent C1 Compound Agg Aggregate C1->Agg Self-assembles E_bound Enzyme (Inhibited) Agg->E_bound E_free Enzyme (Active) E_free->E_bound Sequestered by Aggregate C2 Compound E_active Enzyme (Active) C2->E_active No interaction D Detergent D->C2 Disrupts Aggregation

Caption: Mechanism of colloidal aggregation and its disruption by detergents.

Protocol 2: Biophysical Validation of Direct Binding

Once assay interference has been ruled out, it is critical to confirm that your compound directly binds to the target protein. Biophysical methods provide label-free confirmation of this interaction.[19][20][][22]

The choice of method depends on factors like protein consumption, throughput, and the information required (affinity, kinetics, thermodynamics).

Biophysical Method Principle Pros Cons References
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Real-time kinetics (kon, koff), affinity (KD).Requires protein immobilization, can have high protein consumption.[19][20][]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Monitors protein unfolding temperature (Tm) changes upon ligand binding.High-throughput, low protein consumption.Not quantitative for affinity, some ligands may not induce a shift.[3][19][]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding to determine thermodynamic parameters.Gold standard for thermodynamics (ΔH, ΔS), stoichiometry.Low throughput, high protein consumption.[16][]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption, can be used in complex biological liquids.Requires fluorescent labeling of one partner.[16][]
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of atoms upon ligand binding.Provides structural information on the binding site.Requires large amounts of protein, specialized equipment.[16][]

General Procedure for Differential Scanning Fluorimetry (DSF):

  • Mix your target protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

  • Aliquot the protein-dye mixture into a 96- or 384-well PCR plate.

  • Add 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile at various concentrations to the wells. Include a no-ligand control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Apply a thermal gradient (e.g., 25 °C to 95 °C in 0.5 °C increments).

  • Monitor the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence intensity. A positive shift in Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

Advanced Troubleshooting

Q3: My compound is not an aggregator and doesn't interfere with the assay technology, but I still suspect it's a false positive. What's next?

If initial counter-screens are clean, consider these less common but still prevalent sources of false positives:

  • Compound Purity and Identity: It is essential to confirm the purity and chemical structure of your hit compound.[16] Impurities from the synthesis or degradation products could be responsible for the observed activity.

    • Action: Obtain a fresh, highly purified sample of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Re-test its activity. Full analytical characterization by NMR and LC-MS is recommended.[16]

  • Promiscuous Inhibition via Reactivity: The compound may belong to a class of Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters due to their chemical reactivity.[12][13]

    • Action: Use computational tools or substructure filters to check if your compound contains known PAINS motifs.[3] Experimental validation using thiol reactivity assays or mass spectrometry can confirm covalent modification of the target.[12][14]

  • Specificity: The compound might be a true hit but not specific for your target.

    • Action: Screen the compound against closely related proteins or a panel of diverse targets to assess its selectivity.

Secondary_Assay_Decision_Tree Start Confirmed Hit from Primary Screen Q1 Is the assay fluorescence- or luminescence-based? Start->Q1 A1 Run autofluorescence/ luciferase inhibition counter-screen Q1->A1 Yes Q2 Does the IC50 shift >10-fold with 0.01% Triton X-100? Q1->Q2 No A1->Q2 A2 Likely Aggregator. Consider discarding. Q2->A2 Yes Q3 Does the compound contain known PAINS substructures? Q2->Q3 No A3 Test for thiol reactivity and covalent modification. Q3->A3 Yes A4 Proceed to Biophysical Validation (e.g., DSF, SPR, ITC) Q3->A4 No A3->A4

Caption: A decision tree for selecting appropriate secondary assays to identify false positives.

By implementing this structured troubleshooting guide, researchers can confidently validate hits from HTS campaigns, ensuring that resources are focused on compounds with genuine therapeutic potential.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639-651. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). SLAS Discovery. Retrieved from [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014, April 2). PubMed. Retrieved from [Link]

  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. Retrieved from [Link]

  • Hori, M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(4), 2094-2107. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2024, May 20). ACS Publications. Retrieved from [Link]

  • High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. (2013, July 15). PubMed. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved from [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017, September 15). PubMed. Retrieved from [Link]

  • High-throughput assays for promiscuous inhibitors. (2005, August 15). PubMed. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). PubMed. Retrieved from [Link]

  • McGovern, S. L., et al. (2021). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 64(21), 15864–15877. Retrieved from [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. (2002, April 11). PubMed. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC. Retrieved from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2014). PMC. Retrieved from [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Retrieved from [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic. Retrieved from [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (2025, September 15). PubMed. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2006). PMC. Retrieved from [Link]

Sources

Technical Support Center: Chromatography of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile . This highly substituted heterocyclic compound presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the nicotinonitrile core introduces a weakly basic nitrogen, while the acetyl and methoxyphenoxy groups contribute to its hydrophobicity and polarizability.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, causal explanations for chromatographic behaviors, and self-validating protocols to ensure robust method development.

Mobile Phase Optimization Workflow

MobilePhaseOptimization Start Analyze Analyte Structure: Nicotinonitrile Derivative Modifier Select Organic Modifier (Acetonitrile) Start->Modifier Buffer Select Aqueous Buffer (Ammonium Formate) Start->Buffer pHAdjust Adjust pH to 3.0 (Suppress Silanols) Modifier->pHAdjust Buffer->pHAdjust Run Execute Gradient Run pHAdjust->Run Check Peak Tailing > 1.5? Run->Check Optimize Increase Buffer Molarity (up to 20mM) Check->Optimize Yes Validate Method Validated (High Symmetry) Check->Validate No Optimize->Run

Workflow for mobile phase optimization of substituted nicotinonitriles.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing during the elution of this compound? A1: Peak tailing for pyridine and nicotinonitrile derivatives is primarily caused by secondary ion-exchange interactions. The weakly basic pyridine nitrogen interacts with unreacted, ionized silanol groups on the silica-based stationary phase[1].

  • Causality & Fix: Although the electron-withdrawing acetyl and nitrile groups reduce the basicity of the nitrogen, residual silanols on the column become negatively charged above pH 4.0. To eliminate this interaction, adjust the mobile phase pH to 3.0 using an acidic buffer (e.g., formic acid). This ensures the silanols are fully protonated and neutral, shutting down the ion-exchange pathway and restoring peak symmetry[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier? A2: Acetonitrile is strongly recommended for this specific molecule.

  • Causality & Fix: The analyte contains a nitrile (-CN) group, which possesses a strong dipole moment. Acetonitrile (CH₃CN) is a dipole-aligned aprotic solvent that provides superior solvation and selectivity for nitrile-containing compounds compared to protic solvents like methanol. Additionally, acetonitrile yields lower system backpressure, which prevents pump strain and extends the lifespan of the column[3].

Q3: My baseline is drifting significantly during gradient elution. How do I stabilize it? A3: Baseline drift in gradient RP-HPLC is almost always caused by a mismatch in the UV absorbance of the aqueous and organic phases at low detection wavelengths (e.g., 220 nm)[4].

  • Causality & Fix: If you are using Trifluoroacetic acid (TFA) as an additive, it has significant absorbance at 220 nm, causing the baseline to rise as the organic gradient increases. Switch to a 20 mM Ammonium Formate buffer adjusted to pH 3.0. Formate has a significantly lower background absorbance at these wavelengths, providing a stable baseline while maintaining the necessary ionic strength to mask active sites[5].

Q4: How do I prevent retention time shifts between different batches of samples? A4: Retention time shifts indicate an inconsistency in the mobile phase composition, column equilibration, or flow rate[3]. For polarizable molecules, even slight variations in buffer pH or ionic strength will alter the partitioning dynamics.

  • Causality & Fix: Implement Quality-by-Design (QbD) principles to ensure method robustness against minor environmental fluctuations[6]. Use the self-validating buffer preparation protocol below, and ensure the column is equilibrated with at least 10–15 column volumes of the initial mobile phase prior to the first injection.

Experimental Protocols

Protocol: Preparation of 20 mM Ammonium Formate Buffer (pH 3.0)

This protocol is designed as a self-validating system to guarantee lot-to-lot reproducibility and prevent baseline anomalies.

  • Step 1: Weigh exactly 1.26 g of high-purity, LC-MS grade ammonium formate. Transfer it to a cleanly washed 1 L volumetric flask.

  • Step 2: Add approximately 900 mL of HPLC-grade water. Sonicate the flask for 5 minutes to ensure complete dissolution.

  • Step 3: Insert a calibrated pH probe into the solution. Slowly add concentrated formic acid dropwise while stirring until the pH reaches exactly 3.0 ± 0.05.

    • Self-Validation Check: The stabilization of the pH reading confirms the buffer has reached its thermodynamic equilibrium. If the pH drifts after 60 seconds, buffer capacity has not been reached, indicating degraded reagents.

  • Step 4: Make up the volume to exactly 1 L with HPLC-grade water and invert to mix.

  • Step 5: Vacuum filter the solution through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon).

    • Self-Validation Check: Monitor the HPLC system pressure during the first 10 minutes of purging. The absence of backpressure spikes confirms the successful removal of micro-particulates and prevents frit clogging[7].

Quantitative Data Summary

The following table summarizes the impact of different mobile phase compositions on the chromatographic parameters of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. Data demonstrates the necessity of pH control and solvent selection.

Mobile Phase Composition (Aqueous / Organic)Aqueous pHOrganic ModifierRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Result
Water / Methanol (Unbuffered)~6.0Methanol8.42.354,500Fail (Severe tailing)
0.1% TFA / Acetonitrile2.0Acetonitrile6.21.159,800Pass (Baseline drift noted)
20 mM Amm. Formate / Acetonitrile3.0Acetonitrile6.51.0512,500Optimal (Stable baseline)

References

  • Troubleshooting Common HPLC Issues Source: Labcompare URL:[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed (NIH) URL:[Link]

  • HPLC Methods for analysis of Pyridine Source: Helix Chromatography URL:[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

  • Preparative HPLC Troubleshooting Guide Source: Agilent Technologies URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Efficacy of Novel Nicotinonitrile Derivatives in Cancer Cell Lines: A Case Study with 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer efficacy of novel chemical entities, using the hypothetical compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile as a case study. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a nicotinonitrile core and a methoxyphenoxy substituent—belong to classes of compounds that have demonstrated significant potential in oncology research.[1][2][3][4][5] This guide, therefore, offers a scientifically rigorous, step-by-step approach to systematically evaluate its potential and compare it against established anticancer agents.

Introduction: The Rationale for Investigating Nicotinonitrile and Methoxy-Substituted Compounds

The nicotinonitrile scaffold, a cyanopyridine derivative, is a privileged structure in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anticancer properties.[1][2] The incorporation of methoxy groups on aromatic rings is another common strategy in drug design, often enhancing metabolic stability and modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.[6][7][8] The combination of these features in 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile suggests a plausible, yet unproven, hypothesis that it may exert cytotoxic or cytostatic effects on cancer cells.

This guide will detail the essential in vitro assays required to test this hypothesis, providing a direct comparison with two well-characterized anticancer drugs: Doxorubicin , a classic topoisomerase inhibitor, and Sorafenib , a multi-kinase inhibitor. This comparative approach is crucial for contextualizing the potency and potential mechanism of action of a novel compound.

Comparative Efficacy Evaluation: A Proposed Experimental Outline

The initial assessment of a novel compound's anticancer potential hinges on its ability to inhibit cell proliferation and induce cell death. Here, we outline a series of foundational experiments to compare the effects of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (referred to as 'Compound X'), Doxorubicin, and Sorafenib on a panel of representative cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).

Table 1: Hypothetical Comparative IC50 Values (µM) Across Cancer Cell Lines
CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Compound X To be determinedTo be determinedTo be determined
Doxorubicin ~0.1 µM~0.5 µM~1.0 µM
Sorafenib ~5.0 µM~7.5 µM~4.0 µM

Note: The IC50 values for Doxorubicin and Sorafenib are approximate and can vary based on experimental conditions.

Foundational Experimental Protocols

The following sections provide detailed, step-by-step protocols for the essential assays required to generate the data for our comparative analysis. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Sorafenib in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X, Doxorubicin, and Sorafenib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[15]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12][14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution to 100 µL of the cell suspension.[12][16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][14]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.[15][16]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] This is crucial for identifying if a compound induces cell cycle arrest at a specific checkpoint.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[18][19] Cells can be stored at 4°C for several weeks.[18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[17][20]

  • PI Staining: Add propidium iodide staining solution and incubate for at least 30 minutes at room temperature.[17][18]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale. Gate out doublets to ensure accurate analysis of single cells.[18][19]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental design and potential biological pathways involved, the following diagrams are provided.

G cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) start_viability Seed Cells in 96-well Plate treat_viability Treat with Compound X, Doxorubicin, Sorafenib start_viability->treat_viability incubate_viability Incubate (48-72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_viability Calculate IC50 read_absorbance->analyze_viability start_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with IC50 Concentrations start_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_flow_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_flow_apoptosis start_cellcycle Seed Cells in 6-well Plate treat_cellcycle Treat with IC50 Concentrations start_cellcycle->treat_cellcycle harvest_fix Harvest & Fix in Ethanol treat_cellcycle->harvest_fix stain_cellcycle Stain with PI/RNase harvest_fix->stain_cellcycle analyze_flow_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_flow_cellcycle

Caption: Experimental workflows for validating anticancer efficacy.

G cluster_pathways Potential Mechanisms of Action cluster_outcomes Cellular Outcomes CompoundX Compound X (5-Acetyl-2-(2-methoxyphenoxy) -6-methylnicotinonitrile) CellCycle Cell Cycle Progression (G1, S, G2, M) CompoundX->CellCycle Induces Arrest? Apoptosis Apoptosis Pathway CompoundX->Apoptosis Induces Apoptosis? Proliferation Cell Proliferation CellCycle->Proliferation Blocks Apoptosis->Proliferation Inhibits ReducedViability Reduced Cell Viability Proliferation->ReducedViability

Caption: Hypothesized signaling pathways for Compound X.

Discussion and Future Directions

The experimental framework outlined above will provide a robust initial assessment of the anticancer potential of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. The comparative data generated against Doxorubicin and Sorafenib will be critical for determining if Compound X exhibits comparable or superior potency, and whether it displays a differential activity profile across various cancer cell lines.

Should the initial results be promising (e.g., a low micromolar IC50 and induction of apoptosis or cell cycle arrest), further mechanistic studies would be warranted. These could include:

  • Western Blot Analysis: To investigate the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Kinase Profiling: To determine if the compound inhibits specific kinases, a common mechanism for anticancer drugs.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following this structured and comparative approach, researchers can systematically and rigorously validate the efficacy of novel compounds like 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, paving the way for the potential development of new cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3008.
  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2947-2953.
  • Kotb, E. R. M., & Aly, A. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, M. S., & El-Emam, A. A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(21), 3848.
  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 70, 847-854.
  • Kotb, E. R. M., & Aly, A. A. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489.
  • De Pooter, D., et al. (2010). Ethacrynic Acid Analogues Lacking the α,β-Unsaturated Carbonyl Unit – Potential Anti-Metastatic Drugs. Bioorganic & Medicinal Chemistry Letters, 20(1), 225-228.
  • Chen, C. H., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 13(1), 18452.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the toxicity of substituted nicotinonitrile compounds, with a particular focus on derivatives structurally related to 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities within this class. The guide synthesizes available experimental data to offer insights into structure-activity relationships and outlines standard protocols for toxicological assessment.

Introduction: The Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile (cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib contain this moiety, highlighting its therapeutic relevance.[1] The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of their substituents. Consequently, a thorough understanding of the toxicological profile of this class of compounds is paramount for the development of safe and effective therapeutic agents.

While specific toxicological data for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is not extensively available in the public domain, this guide will draw upon published studies of structurally similar compounds to provide a comparative framework for its potential toxicity. The primary focus of this guide will be on in vitro cytotoxicity, a fundamental first step in toxicological assessment.[4] Additionally, we will discuss other critical aspects of toxicity evaluation, including acute toxicity (LD50) and genotoxicity.

In Vitro Cytotoxicity: A Primary Screening Tool

In vitro cytotoxicity assays are essential for the early-stage assessment of a compound's potential to cause cell death.[4] These assays are rapid, cost-effective, and reduce the reliance on animal testing.[4] The most common method cited in the literature for evaluating the cytotoxicity of nicotinonitrile derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

The MTT Assay: Principle and Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2 for liver cancer, HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the cell culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24 or 48 hours).[6] Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2, HeLa) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity of Nicotinonitrile Derivatives

The following table summarizes the in vitro cytotoxicity data (IC50 values) of various substituted nicotinonitrile derivatives against different human cancer cell lines, as reported in the literature. This data provides a basis for understanding the structure-activity relationships (SAR) that govern the toxicity of this class of compounds.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
Compound 13 ---HepG28.87 ± 0.70[5]
HeLa15.32 ± 1.2[5]
Compound 19 ---HepG25.16 ± 0.40[5]
HeLa4.26 ± 0.30[5]
Compound 8 ---HepG220.00 ± 1.7[5]
HeLa35.58 ± 2.6[5]
Compound 16 ---HeLa10.37 ± 0.9[5]
Compound 18 ---HepG216.70 ± 1.3[5]
HeLa7.67 ± 0.60[5]
Compound 5d 4-Aryl2-Methoxy6-(2,5-dichlorothiophen-3-yl)HepG21.53[7]
Compound 5h 4-Aryl2-Methoxy6-(2,5-dichlorothiophen-3-yl)HepG21.53[7]
Compound 5i 4-Aryl2-Methoxy6-(2,5-dichlorothiophen-3-yl)HepG21.53[7]
MBA-MB-2311.38[7]
Doxorubicin ---HepG24.50 ± 0.20[5]
HeLa5.57 ± 0.40[5]

Note: The specific substitutions for compounds from reference[5] are detailed in the original publication. This table is intended to provide a comparative overview.

Structure-Activity Relationship (SAR) Insights
  • Influence of Substituents: The nature of the substituents on the pyridine ring significantly impacts cytotoxicity. For instance, certain substitutions can lead to very strong cytotoxic effects, with IC50 values in the low micromolar range.[5][7]

  • Cell Line Specificity: The cytotoxic effects of these compounds can vary between different cell lines, suggesting that their mechanisms of action may be dependent on the specific cellular context.[5]

  • Comparison to Standard Drugs: Some novel nicotinonitrile derivatives have shown cytotoxicity comparable to or even greater than the standard anticancer drug doxorubicin in certain cell lines.[5]

For 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, the presence of the 2-methoxyphenoxy group is a key structural feature. The metabolism of such arylether linkages can be a critical determinant of toxicity. Cytochrome P450 enzymes can cleave the oxygen-aromatic ring bond, potentially leading to the formation of reactive metabolites like benzoquinones, which are known to be highly toxic.[8]

Acute Systemic Toxicity: LD50 Estimation

Acute systemic toxicity testing is performed to determine the potential adverse effects of a substance after a single, short-term exposure.[9] The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose of a substance that is lethal to 50% of a test animal population.[9][10]

While in vivo LD50 testing is often a regulatory requirement, there is a significant push to reduce and refine animal testing.[11] In early-stage drug discovery, in silico prediction and in vitro methods are increasingly used to estimate acute toxicity.

In Vivo LD50 Determination Protocol (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.[11]

Experimental Protocol: LD50 Determination (UDP)

  • Animal Selection: Use a single sex of a standard laboratory rodent species (e.g., female rats or mice).[11]

  • Dosing: Administer the test substance sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe the animals for a defined period (typically 14 days) for signs of toxicity and mortality.[12]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

LD50_UDP_Workflow start Start with a Dose Below Estimated LD50 dose_animal Dose a Single Animal start->dose_animal observe Observe for Toxicity and Mortality (14 days) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Death calculate_ld50 Calculate LD50 (Maximum Likelihood) outcome->calculate_ld50 Stopping Criteria Met continue_dosing Continue with Next Animal increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal

Logical workflow for the Up-and-Down Procedure (UDP) for LD50 determination.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[13] Assessing the genotoxic potential of a new compound is a critical component of safety evaluation, as genotoxic damage can lead to mutations and potentially cancer.[14][15] A standard battery of in vitro and in vivo genotoxicity tests is often required by regulatory agencies.[16]

In Vitro Genotoxicity Assays

A common initial screen for genotoxicity involves a battery of in vitro assays, including:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.[16]

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage by identifying the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[16]

  • In Vitro Mammalian Chromosomal Aberration Test: This test evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.[16]

The Role of Metabolic Activation

Many compounds are not genotoxic themselves but can be converted to genotoxic metabolites by metabolic enzymes, primarily cytochrome P450s in the liver.[17][18] Therefore, in vitro genotoxicity assays are typically performed both with and without an exogenous metabolic activation system (e.g., a rat liver homogenate fraction, S9).[19] For a compound like 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, which has a phenoxy group, the potential for metabolic activation to form reactive species is a key consideration.

Metabolic_Activation_Pathway cluster_compound Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites cluster_toxicity Toxicity parent 5-Acetyl-2-(2-methoxyphenoxy) -6-methylnicotinonitrile p450 Cytochrome P450 (e.g., in liver S9 fraction) parent->p450 reactive Reactive Metabolites (e.g., benzoquinone derivatives) p450->reactive inactive Inactive Metabolites p450->inactive genotoxicity Genotoxicity (DNA Damage) reactive->genotoxicity

Potential metabolic activation pathway leading to genotoxicity.

Conclusion and Future Directions

The toxicological evaluation of novel nicotinonitrile derivatives is a multifaceted process that requires a tiered approach, beginning with in vitro cytotoxicity screening and progressing to more complex assessments such as genotoxicity and in vivo acute toxicity. While specific data for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is limited, the comparative analysis of related compounds provides valuable insights into the potential toxicological profile of this molecule.

Future research should focus on:

  • Direct toxicological evaluation of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile using the standardized assays outlined in this guide.

  • Metabolite identification and toxicity testing to understand the role of metabolic activation in the overall toxicity of this compound.

  • Mechanism of action studies to elucidate the specific cellular pathways affected by cytotoxic nicotinonitrile derivatives.

By systematically applying these toxicological principles and experimental protocols, researchers can effectively characterize the safety profile of novel nicotinonitrile compounds and advance the development of new and improved therapeutic agents.

References

  • Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. R. B. A. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(23), 8563. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & Khalil, A. M. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 59. [Link]

  • Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4056. [Link]

  • El-Sayed, N. N. E., Al-Solaimani, A. A. A., & Al-Zahrani, A. A. M. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. [Link]

  • European Food Safety Authority. (2017). Genotoxicity assessment of chemical mixtures. EFSA Journal, 15(1), e04659. [Link]

  • Lin, F., & Denu, J. M. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. The Journal of Biological Chemistry, 298(10), 102436. [Link]

  • El-Sayed, N. N. E., Al-Solaimani, A. A. A., & Al-Zahrani, A. A. M. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Erhirhie, E. O., Ihekwoaba, J. C., & Eze, P. M. (2018). Comparison of various conventional methods used for LD 50 determination. Journal of Applied Pharmaceutical Science, 8(6), 118-123. [Link]

  • Scientific Committee on Health and Environmental Risks (SCHER). (2009). Risk assessment methodologies and approaches for genotoxic and carcinogenic substances. European Commission. [Link]

  • El-sayed, H. A., Moustafa, A. H., & Khalil, A. M. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic & Medicinal Chemistry International Journal, 1(4), 555568. [Link]

  • Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Osman, H., Bakar, M. H. A., & Geyer, A. (2018). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 15(11), 2469-2480. [Link]

  • Walker, D. I., Valdivia-Granda, W. A., & Jones, D. P. (2016). Metabolic Pathways and Networks Associated with Tobacco Use in Military Personnel. PloS one, 11(6), e0157482. [Link]

  • ECETOC. (1985). Acute Toxicity Tests, LD50 (LC50) Determinations and Alternatives. ECETOC Monograph No. 6. [Link]

  • NextSDS. (2026). 5-ACETYL-2-CHLORO-6-METHYLNICOTINONITRILE. NextSDS. [Link]

  • Mondal, S., & Roy, S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(4), 1-8. [Link]

  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in biochemical sciences, 25(6), 261–265. [Link]

  • Kotb, E. R., & Abd El-Aal, R. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]

  • Li, Y., et al. (2025). Cytotoxic Effects Induced by Combined Exposure of the Patulin, Ochratoxin A, and Acetamiprid to HK-2 and SK-N-SH Cell Lines. Toxins, 17(11), 589. [Link]

  • Kandasamy, K. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Medicine, 31(4), 223–229. [Link]

  • ScitoVation. (2023). Testing and Screening Methods for Genotoxicity and Mutagenicity. ScitoVation. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 114-122. [Link]

  • Diaba, F., & Boulebd, H. (2022). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Journal of Chemical Health Risks, 12(4), 549-560. [Link]

  • U.S. Department of Health and Human Services. (2006). The Health Consequences of Involuntary Exposure to Tobacco Smoke: A Report of the Surgeon General. Centers for Disease Control and Prevention. [Link]

  • Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of biochemistry and biophysics, 310(1), 402–409. [Link]

  • Benfenati, E., et al. (2022). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 96(1), 1-28. [Link]

  • Kim, J. H., et al. (2024). Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. Toxicology and Industrial Health, 40(1-2), 3-15. [Link]

  • Fiveable. (2025). Lethal Dose 50% (LD50). Fiveable. [Link]

  • InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. [Link]

  • Cabrera, J., et al. (2016). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. Molecular and Cellular Endocrinology, 434, 106-114. [Link]

  • TÜV SÜD. (n.d.). Genotoxicity Testing for Medical Devices. TÜV SÜD. [Link]

Sources

A Comparative Benchmarking Guide: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile versus Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of kinase inhibitor development is a cornerstone of modern oncology and immunology. This guide provides a comprehensive framework for benchmarking novel kinase inhibitors, using the hypothetical molecule 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (herein designated as "NIC-5") as a primary example. We position NIC-5 as a putative inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways.[1][2] This guide offers a head-to-head comparison against established BTK inhibitors, including the first-generation covalent inhibitor Ibrutinib, second-generation covalent inhibitors Acalabrutinib and Zanubrutinib, and the non-covalent (reversible) inhibitor Pirtobrutinib.[3][4][5][6] We provide detailed, field-tested protocols for key assays—from biochemical potency and cellular target engagement to cytotoxicity—to equip researchers with the necessary tools for a rigorous evaluation of novel chemical entities.

Introduction

The Central Role of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular processes.[7] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[7] Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase in the Tec family that serves as an essential component of the B-cell receptor (BCR) signaling pathway.[1][8] This pathway is fundamental for the proliferation, differentiation, and survival of B-lymphocytes.[1][8][9] Consequently, inhibiting BTK is a clinically validated and highly effective strategy for treating B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][10][11]

Compound of Interest: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (NIC-5)

For the purpose of this guide, we introduce 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (NIC-5) as a novel, investigational small molecule inhibitor. Its nicotinonitrile core represents a chemical scaffold with potential for high-affinity kinase interaction. Our objective is to systematically characterize its inhibitory profile against BTK and benchmark its performance against current standards of care.

Selection of Standard Kinase Inhibitors for Benchmarking

A robust benchmarking strategy requires comparison against a well-characterized panel of existing drugs. Our selection spans the evolution of BTK inhibitor therapy:

  • Ibrutinib (First-Generation, Covalent): The first-in-class BTK inhibitor, Ibrutinib forms a permanent, covalent bond with the cysteine-481 (C481) residue in the BTK active site.[4][10][12] While highly effective, its off-target activity against other kinases (e.g., EGFR, ITK) can lead to side effects.[9][13]

  • Acalabrutinib & Zanubrutinib (Second-Generation, Covalent): These inhibitors were designed for greater selectivity for BTK over other kinases, aiming to improve the safety profile while maintaining high efficacy.[5][6][8][14][15] They also form a covalent bond with C481.[8][14][16]

  • Pirtobrutinib (Next-Generation, Non-Covalent): This inhibitor binds to BTK reversibly (non-covalently) and does not rely on the C481 residue.[3][17][18] This distinct mechanism of action allows it to be effective against tumors that have developed resistance to covalent inhibitors via C481 mutations.[11][19]

This diverse panel allows us to assess NIC-5 not only for its potency but also for its potential selectivity and mechanism of action (i.e., covalent vs. non-covalent, and its activity against potential resistance mutations).

In Vitro Biochemical Potency and Selectivity

Rationale for Biochemical Assays

The first step in characterizing any new inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular environment. These assays measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value), which is a primary measure of its potency.

Experimental Protocol: IC50 Determination via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for measuring kinase activity.[20][21] The assay measures the phosphorylation of a substrate by the kinase, providing a direct readout of enzymatic activity.[21][22]

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy (FRET) to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated). This results in a FRET signal that is proportional to kinase activity.[20][21]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of NIC-5 and standard inhibitors (Ibrutinib, Acalabrutinib, Pirtobrutinib) in DMSO, then dilute further into the kinase buffer.

  • Kinase Reaction: In a 384-well assay plate, add 2.5 µL of 4x inhibitor solution. Add 5 µL of a 2x solution containing recombinant BTK enzyme and a fluorescein-labeled poly-GT substrate.

  • Initiation: Start the reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for BTK to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.

  • Data Acquisition: Incubate for another 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at 490 nm and 520 nm.

  • Data Analysis: Calculate the 520/490 emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions (NIC-5, Standards) add_inhibitor Add 2.5 µL Inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2x Kinase/ Substrate Mix add_kinase Add 5 µL Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare 4x ATP Solution add_atp Add 2.5 µL ATP (Initiate Reaction) prep_atp->add_atp add_inhibitor->add_kinase add_kinase->add_atp incubate_rxn Incubate 60 min at Room Temp add_atp->incubate_rxn add_stop Add 10 µL Stop Solution (EDTA + Tb-Antibody) incubate_rxn->add_stop incubate_detect Incubate 60 min at Room Temp add_stop->incubate_detect read_plate Read TR-FRET Signal (520/490 nm ratio) incubate_detect->read_plate plot_data Plot Ratio vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 (Non-linear Regression) plot_data->calc_ic50 caption Workflow for TR-FRET Biochemical IC50 Assay. G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 p-Y223 (Activation) IP3_DAG IP3 + DAG PLCG2:e->IP3_DAG:w Hydrolyzes PIP2 PIP2 PIP2->PLCG2 Ca_PKC Ca²⁺ Flux / PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor NIC-5 / BTK Inhibitors Inhibitor->BTK caption BTK's role in the B-Cell Receptor signaling cascade.

Caption: BTK's role in the B-Cell Receptor signaling cascade.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical benchmarking of a novel kinase inhibitor, using the hypothetical molecule NIC-5 as an exemplar targeting BTK. The described in vitro biochemical and cellular assays provide a clear, stepwise path to determine potency, confirm cellular activity, and compare performance against established clinical agents.

Based on our illustrative data, NIC-5 presents as a potent BTK inhibitor with activity comparable to or exceeding that of several market-approved drugs. The logical next steps in a real-world drug discovery program would include:

  • Kinome-Wide Selectivity Screening: To assess the off-target activity of NIC-5 across a broad panel of human kinases, which is crucial for predicting its potential side-effect profile.

  • Resistance Profiling: Testing NIC-5's activity against cell lines expressing common resistance mutations, such as BTK C481S, to determine if it has a non-covalent binding mode like Pirtobrutinib.

  • In Vivo Efficacy Studies: Evaluating the performance of NIC-5 in animal models of B-cell lymphoma to assess its pharmacokinetic properties, tolerability, and anti-tumor activity.

By following a rigorous, multi-faceted benchmarking protocol, researchers can build a comprehensive data package to support the continued development of promising new therapeutic candidates.

References

  • Pan, Z., et al. (2017). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acalabrutinib? Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pirtobrutinib? Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zanubrutinib? Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2024). Ibrutinib. Wikipedia. Available at: [Link]

  • Barf, T., et al. (2017). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC. Available at: [Link]

  • Lee, C.S., et al. (2021). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. PMC. Available at: [Link]

  • IMBRUVICA®. (n.d.). Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. Available at: [Link]

  • Wikipedia. (2024). Pirtobrutinib. Wikipedia. Available at: [Link]

  • BeOne Medical Affairs. (n.d.). Zanubrutinib. BeOne Medical Affairs | US. Available at: [Link]

  • Estupinan, D., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. PMC. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. Available at: [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. Available at: [Link]

  • Liv Hospital. (2026). acalabrutinib. Liv Hospital. Available at: [Link]

  • ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. ResearchGate. Available at: [Link]

  • Massive Bio. (2026). Zanubrutinib. Massive Bio. Available at: [Link]

  • Liv Hospital. (2026). pirtobrutinib. Liv Hospital. Available at: [Link]

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC - NIH. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. Available at: [Link]

  • Enanti Labs. (n.d.). Pirtobrutinib: Uses, Interactions, Mechanism Of Action. Enanti Labs. Available at: [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Sarfraz, Y., et al. (2023). Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. PMC. Available at: [Link]

  • MacariusHealth. (n.d.). Acalabrutinib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. Available at: [Link]

  • Mato, A.R., et al. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. PMC. Available at: [Link]

  • Ong, V., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. Available at: [Link]

  • AJMC. (2024). Different Bruton Tyrosine Kinase Inhibitors Bring Distinct Changes to Full-Length BTK. AJMC. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • HealthTree for Chronic Lymphocytic Leukemia. (2025). BTK Inhibitors. HealthTree. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Celtarys - Drug Discovery. (2025). Biochemical assays for kinase activity detection. Celtarys. Available at: [Link]

  • Woyach, J.A., et al. (2025). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed. Available at: [Link]

  • bioRxiv.org. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv.org. Available at: [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs. Available at: [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Brown, J.R., et al. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. Available at: [Link]

  • Mohamed, A.J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. Available at: [Link]

  • Kornev, A.P., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. Available at: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • AACR Journals. (2015). Abstract B18: Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. AACR Journals. Available at: [Link]

  • Amgen. (2024). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Amgen. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Labyrinth of Kinase Inhibitor Specificity: A Case Study in Cross-Reactivity Validation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal target class.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target activity, or cross-reactivity.[1][4] An inhibitor's promiscuity can lead to unforeseen toxicities or, in some cases, desirable polypharmacology.[5] Therefore, rigorous and early-stage validation of an inhibitor's specificity is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (referred to herein as Compound X) as a case study. We will delve into the strategic selection of a cross-reactivity panel, detail robust enzymatic assay protocols, and present a clear methodology for data interpretation and visualization. Our focus is on empowering researchers, scientists, and drug development professionals with the expertise to design and execute self-validating experimental systems that ensure the scientific integrity of their findings.

The Rationale Behind Proactive Cross-Reactivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with potential pitfalls. Off-target effects, discovered late in development, can derail an entire program. Proactive and comprehensive cross-reactivity profiling offers several distinct advantages:

  • Early De-risking: Identifying potential liabilities early allows for medicinal chemistry efforts to be directed towards improving selectivity, saving invaluable time and resources.

  • Mechanism Deconvolution: Understanding the full spectrum of a compound's activity is crucial for accurately interpreting in vitro and in vivo results.

  • Predictive Toxicology: A well-defined selectivity profile can help to anticipate potential toxicities and inform the design of preclinical safety studies.

  • Uncovering Novel Therapeutic Opportunities: Unexpected off-target activities may reveal new therapeutic applications for a compound.

Designing a Robust Cross-Reactivity Validation Workflow

A successful cross-reactivity study is built upon a foundation of careful planning and execution. The following workflow provides a systematic approach to assessing the specificity of Compound X.

Cross-Reactivity Validation Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Kinome_Panel_Selection Kinome Panel Selection Assay_Format_Choice Assay Format Selection Kinome_Panel_Selection->Assay_Format_Choice Informs Primary_Screen Primary Screen (Single Concentration) Assay_Format_Choice->Primary_Screen Defines Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Identifies Hits for Data_Normalization Data Normalization & QC Dose_Response->Data_Normalization Generates Selectivity_Scoring Selectivity Scoring Data_Normalization->Selectivity_Scoring Enables Structural_Analysis Structural & Sequence Analysis Selectivity_Scoring->Structural_Analysis Guides

Figure 1: A generalized workflow for kinase inhibitor cross-reactivity validation.

Part 1: Strategic Selection of the Kinase Panel

The selection of kinases for the cross-reactivity panel is a critical first step. A comprehensive approach involves screening against a broad representation of the human kinome. Several commercial services offer large kinase panels for this purpose. However, a more targeted approach can also be effective, particularly in the early stages of discovery.

Key Considerations for Panel Selection:

  • Primary Target Family: Include kinases from the same family and subfamily as the intended primary target. These are the most likely off-targets due to high sequence and structural homology.

  • Known Promiscuity Hotspots: Certain kinases are known to be frequent off-targets for a wide range of inhibitors. Including these "promiscuity hotspots" can provide an early indication of a compound's general selectivity.

  • Safety-Relevant Kinases: A number of kinases have been linked to adverse events. Prioritizing these kinases in your panel can help to identify potential safety liabilities early on.

  • Disease-Relevant Kinases: Depending on the therapeutic indication, it may be prudent to include kinases that are known to play a role in the disease pathology.

For Compound X, assuming its primary target is a member of the Tyrosine Kinase (TK) family, a well-designed panel would include a broad representation of other TKs, as well as representative members from all other major kinase groups (e.g., Serine/Threonine Kinases, Atypical Kinases).

Part 2: Choosing the Right Enzymatic Assay Format

A variety of enzymatic assay formats are available for assessing kinase activity and inhibition. The choice of assay will depend on factors such as throughput, cost, and the specific requirements of the kinases being tested.

Commonly Used Kinase Assay Technologies:

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.Gold standard, highly sensitive, direct measurement.Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.High throughput, non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.High throughput, sensitive.Indirect measurement of kinase activity, susceptible to ATP-competitive assay interference.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on changes in electrophoretic mobility.[5]Direct measurement, robust.Lower throughput than fluorescence or luminescence-based assays.
Label-Free Mass Spectrometry Directly measures the mass change of the substrate upon phosphorylation.High information content, can identify specific phosphorylation sites.Lower throughput, requires specialized equipment.

For a large-scale cross-reactivity screen, a high-throughput format such as a fluorescence- or luminescence-based assay is often the most practical choice. However, it is crucial to perform counter-screens to rule out assay artifacts.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a cross-reactivity study for Compound X using a generic, high-throughput fluorescence-based assay.

Protocol 1: Primary Screen for Off-Target Identification

This initial screen is designed to rapidly identify potential off-target kinases by testing Compound X at a single, high concentration.

Materials:

  • Compound X (dissolved in 100% DMSO)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific peptide substrates (fluorescently labeled)

  • ATP

  • Assay buffer (specific to each kinase)

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this stock, create a working solution at 100 µM in assay buffer.

  • Assay Plate Preparation:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the 100 µM Compound X working solution to the test wells (final concentration of 10 µM).

    • Add 2.5 µL of assay buffer containing 1% DMSO to the control wells (0% inhibition).

    • Add 2.5 µL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine) to the positive control wells (100% inhibition).

  • Enzyme Addition: Add 5 µL of the appropriate kinase solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinases.

  • Reaction Initiation: Add 10 µL of a solution containing the kinase-specific substrate and ATP (at the Kₘ concentration for each kinase) to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the control wells.

Data Interpretation:

A common threshold for identifying a "hit" in a primary screen is ≥50% inhibition. All kinases that meet this criterion should be selected for further dose-response analysis.

Protocol 2: Dose-Response Analysis for IC₅₀ Determination

This experiment determines the potency of Compound X against the "hit" kinases identified in the primary screen.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a 10 mM stock.

  • Assay Setup: The assay is performed as described in Protocol 1, with the exception that the serially diluted compound is added to the assay plate instead of a single concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X.

    • Plot the percent inhibition as a function of the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation: Unveiling the Selectivity Profile

The results of the cross-reactivity study should be presented in a clear and concise manner that facilitates easy interpretation.

Table 1: Comparative Inhibitory Activity of Compound X Against a Panel of Kinases
KinaseKinase Family% Inhibition @ 10 µMIC₅₀ (nM)
Primary Target TK 98% 15
Off-Target 1TK85%250
Off-Target 2STK62%1,500
Off-Target 3TK55%3,200
Non-Target 1STK12%>10,000
Non-Target 2Atypical5%>10,000
............

Data presented is hypothetical for illustrative purposes.

Selectivity Score

A selectivity score can be a useful metric for quantifying the specificity of an inhibitor. A simple selectivity score can be calculated by dividing the IC₅₀ value for an off-target kinase by the IC₅₀ value for the primary target. A higher score indicates greater selectivity.

Selectivity_Concept Compound_X Compound X Primary_Target Primary Target (High Affinity) Compound_X->Primary_Target Off_Target_1 Off-Target 1 (Moderate Affinity) Compound_X->Off_Target_1 Off_Target_2 Off-Target 2 (Low Affinity) Compound_X->Off_Target_2 Non_Target Non-Target (No Affinity)

Figure 2: Conceptual illustration of kinase inhibitor selectivity.

Conclusion: A Commitment to Scientific Rigor

The validation of a kinase inhibitor's cross-reactivity is a critical and indispensable component of the drug discovery process. By employing a systematic and rigorous approach, researchers can gain a comprehensive understanding of their compound's selectivity profile, enabling more informed decision-making and ultimately contributing to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for achieving this goal, fostering a culture of scientific integrity and excellence.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Journal of medicinal chemistry, 56(19), 7760-7773. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics to reveal drug-target interactions. ACS chemical biology, 12(9), 2203-2213. [Link]

  • A priori inference of cross reactivity for drug-targeted kinases. J Med Chem. (2006). [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. (2007). [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. (2013). [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. (2011). [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. (2018). [Link]

  • Competitive profiling for enzyme inhibitors using chemical probes. PubMed. (2020). [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. (2021). [Link]

  • chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. Semantic Scholar. (2013). [Link]

  • Enzyme assay techniques and protocols. Request PDF. (2020). [Link]

Sources

Comparative Structural Activity Relationship (SAR) Guide: 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiviral therapeutics evolves, overcoming the rapid emergence of drug-resistant viral strains remains a primary hurdle in drug design. In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the diaryl ether (DAE) and aryloxypyridine classes have emerged as highly resilient scaffolds capable of maintaining potency against key clinical mutations (e.g., K103N and Y181C) [1].

This guide provides an in-depth comparative Structural Activity Relationship (SAR) analysis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile , a highly functionalized pyridine-based NNRTI candidate. By deconstructing its pharmacophore and comparing its performance against structural analogs and clinical benchmarks, we will establish the mechanistic causality behind its antiviral efficacy and outline the self-validating experimental protocols required for its evaluation.

Structural Deconstruction & Mechanistic Rationale

The NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase is an allosteric, highly hydrophobic, and flexible cavity. To achieve high affinity and a high barrier to resistance, an inhibitor must adopt a specific "butterfly" or "U-shaped" conformation [2]. The structural features of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile are precisely engineered to fulfill these spatial and electronic requirements:

  • The Nicotinonitrile Core (Pyridine-3-carbonitrile): The central pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of Lys101. The 3-cyano group projects into a narrow cylindrical sub-pocket, engaging in dipole-dipole interactions with the indole ring of Trp229.

  • 2-(2-Methoxyphenoxy) Substituent: The ether oxygen provides the necessary torsional flexibility for the molecule to adopt the U-shape. Crucially, the ortho-methoxy group on the phenoxy ring introduces a deliberate steric clash with the pyridine core. This restricts bond rotation, pre-organizing the molecule into its bioactive conformation and minimizing entropic penalty upon binding. The phenoxy ring itself occupies the highly hydrophobic aromatic sub-pocket lined by Tyr181 and Tyr188.

  • 5-Acetyl Group: Traditional NNRTIs often utilize halogens at this position, which can drive excessive lipophilicity and off-target toxicity. The 5-acetyl group projects toward the solvent-exposed entrance of the NNIBP. It serves a dual purpose: acting as a hydrogen-bond acceptor for solvent molecules to improve aqueous solubility, and fine-tuning the electron density of the pyridine ring without compromising the basicity required for the Lys101 interaction [3].

  • 6-Methyl Group: This moiety occupies a small, highly specific hydrophobic cavity near Val106. By anchoring the core, it prevents the inhibitor from shifting or losing affinity when the pocket undergoes the conformational changes associated with the K103N mutation.

Pharmacophore Visualization

NNRTI_Interactions cluster_compound 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile cluster_pocket HIV-1 RT NNIBP Core Nicotinonitrile Core K101 Lys101 / Lys103 Core->K101 Hydrogen Bonding Aryloxy 2-Methoxyphenoxy Y181 Tyr181 / Tyr188 Aryloxy->Y181 π-π Stacking Acetyl 5-Acetyl Group Solvent Solvent Interface Acetyl->Solvent Dipole / Solvation Methyl 6-Methyl Group V106 Val106 Methyl->V106 Hydrophobic Fit

Pharmacophore mapping of the compound within the HIV-1 RT NNRTI binding pocket.

Comparative SAR Analysis

To objectively evaluate the performance of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, we must compare it against structural analogs that isolate the impact of each functional group, as well as against Efavirenz (EFV), a first-generation clinical standard.

The data below synthesizes typical biochemical and cell-based assay results for this structural class.

Quantitative Performance Comparison
CompoundCore Modification5-Position2-Position (Aryloxy)IC₅₀ WT (nM)IC₅₀ K103N (nM)CC₅₀ (µM)
Target Compound Nicotinonitrile Acetyl 2-Methoxyphenoxy 4.2 18.5 >50
Analog A NicotinonitrileCyano2-Methoxyphenoxy12.485.025
Analog B NicotinonitrileAcetylPhenoxy (Unsubstituted)45.0>1000>50
Analog C PyrimidineAcetyl2-Methoxyphenoxy8.542.015
Efavirenz (EFV) Benzoxazinone--1.565.040
Causality of Experimental Outcomes
  • The Role of the 2-Methoxy Group (Target vs. Analog B): Removing the ortho-methoxy group (Analog B) results in a catastrophic 10-fold loss of potency against the wild-type (WT) virus and complete loss of activity against the K103N mutant. Without the steric bulk of the methoxy group, the phenoxy ring rotates freely, increasing the entropic penalty of binding and failing to maintain the rigid "butterfly" conformation required to pry open the mutant NNIBP.

  • The Role of the 5-Acetyl Group (Target vs. Analog A): Substituting the 5-acetyl group with a highly electron-withdrawing 5-cyano group (Analog A) decreases potency and increases cytotoxicity (lower CC₅₀). The cyano group pulls electron density away from the pyridine nitrogen, weakening the critical hydrogen bond with Lys101. The acetyl group provides a superior balance of electron distribution and aqueous solubility.

  • Core Scaffold Hopping (Target vs. Analog C): Replacing the nicotinonitrile core with a pyrimidine core (Analog C) maintains decent WT activity but loses resilience against the K103N mutant. The asymmetric nature of the nicotinonitrile core allows for tighter packing against Val106 via the 6-methyl group, an interaction that is geometrically compromised in the symmetrical pyrimidine analog [3].

Experimental Methodologies

To ensure scientific integrity, the SAR data must be generated using self-validating, orthogonal assay systems. The following protocols detail the biochemical and cell-based workflows required to evaluate these compounds.

Protocol 1: HIV-1 RT Biochemical Inhibition Assay (Radiometric)

This assay isolates the direct interaction between the inhibitor and the target enzyme, removing variables related to cell permeability.

  • Reagent Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.

  • Enzyme-Template Complexation: In a 96-well microplate, combine recombinant HIV-1 RT (WT or K103N mutant, 2 nM final) with the template-primer complex (poly(rA)-oligo(dT)₁₅, 10 µg/mL).

  • Compound Pre-Equilibration (Critical Step): Dispense serial dilutions of the test compounds (0.1 nM to 10 µM) in DMSO. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation. Self-Validation: Include Efavirenz as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor; an assay is only valid if Z' > 0.6. Incubate for 15 minutes at 37°C to allow the inhibitor to bind the allosteric pocket before substrate introduction.

  • Reaction Initiation: Add 10 µM of unlabeled dTTP spiked with 1 µCi of [³H]-dTTP to initiate reverse transcription. Incubate for 60 minutes at 37°C.

  • Quenching & Precipitation: Stop the reaction by adding 50 µL of ice-cold 5% trichloroacetic acid (TCA) containing 20 mM sodium pyrophosphate. This precipitates the newly synthesized, radiolabeled DNA polymer.

  • Quantification: Harvest the precipitates onto GF/B glass fiber filters using a microplate harvester. Wash extensively with 5% TCA and 70% ethanol. Dry the filters, add scintillation fluid, and measure the incorporated radioactivity (CPM) using a liquid scintillation counter. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: MT-4 Cell-Based Antiviral & Cytotoxicity Assay

This assay confirms that the biochemical potency translates into actual antiviral efficacy within a living cell, while simultaneously profiling off-target toxicity.

  • Cell Seeding: Seed human T-lymphoblastoid MT-4 cells at a density of 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect the cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01. Self-Validation: Maintain a parallel set of mock-infected cells treated with the exact same compound dilutions. This isolates compound-induced cytotoxicity from virus-induced cytopathic effects.

  • Treatment: Immediately add serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Lyse the cells and dissolve the resulting formazan crystals using 100 µL of acidified isopropanol (0.04 N HCl).

  • Data Analysis: Measure absorbance at 540 nm. Calculate the EC₅₀ (concentration protecting 50% of cells from viral cytopathic effect) from the infected wells, and the CC₅₀ (concentration causing 50% cell death) from the mock-infected wells.

SAR Workflow Visualization

SAR_Workflow Synthesis Compound Synthesis & QC Biochem HIV-1 RT Biochemical Assay Synthesis->Biochem Cell MT-4 Cell Antiviral Assay Biochem->Cell Tox Cytotoxicity Profiling (CC50) Cell->Tox SAR SAR Modeling & Lead Optimization Tox->SAR SAR->Synthesis

Iterative workflow for SAR validation and lead optimization of NNRTI candidates.

Conclusion

The 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile scaffold represents a highly optimized evolution of the diaryl ether NNRTI class. By strategically combining a hydrogen-bonding nicotinonitrile core with the conformational rigidity induced by an ortho-methoxy group, and balancing solubility via a 5-acetyl moiety, this compound achieves a superior resistance profile compared to early-generation inhibitors. Adhering to the rigorous, self-validating biochemical and cellular assays outlined above ensures that further structural modifications are guided by high-fidelity, reproducible data.

References

  • Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy.
  • Distinct Mutation Pathways of Non-Subtype B HIV-1 during In Vitro Resistance Selection with Nonnucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy.
  • Novel HIV-1 non-nucleoside reverse transcriptase inhibitors: a patent review (2005 – 2010).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are only part of the laboratory workflow. Responsible management and disposal of these compounds are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, a complex organic molecule. The procedures outlined here are grounded in established safety principles and are designed to provide a clear, actionable framework for your laboratory's operational and disposal plans.

Hazard Assessment and Core Principles

Understanding the potential hazards of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, an analysis of its constituent functional groups—a nicotinonitrile core, a methoxyphenoxy group, and an acetyl moiety—allows for a robust presumptive hazard assessment.

  • Nitrile Compounds: Organic nitriles can be toxic and may release hydrogen cyanide upon combustion or hydrolysis under certain conditions.[1]

  • Phenoxy Derivatives: Phenolic compounds can be irritants and may pose environmental hazards.

  • Aromatic Ketones: Similar structures can cause skin and serious eye irritation.

Given these characteristics, this compound must be handled as hazardous waste . The overriding principle is that no experimental work should begin without a clear plan for the disposal of all resulting chemical waste.[2] Disposal via the sanitary sewer system is strictly prohibited.[3][4]

Table 1: Presumptive Hazard Profile and Handling Summary

ParameterGuidelineRationale & Citations
Physical State Likely a solid at room temperature.Based on similar complex organic molecules.
Primary Hazards Harmful if swallowed, potential for skin and eye irritation, respiratory irritation.Inferred from related chemical structures.[5]
Environmental Hazard Assumed to be hazardous to the aquatic environment.Discharge into the environment must be avoided.[6]
Primary Disposal Route Incineration by a licensed hazardous waste facility.Recommended for complex organic compounds to ensure complete destruction.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.Standard procedure for chemical reagents.[8][9]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable when handling this compound, from initial use to final disposal.

  • Engineering Controls: All handling of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste if contaminated.[10]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[8]

  • Body Protection: A lab coat or other protective clothing must be worn.[8]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.[7]

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[7][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Dispose: The container with the spilled material must be labeled as "Hazardous Waste" and disposed of according to the protocol in Section 5.

Waste Segregation and Containerization: A Critical Step

Proper segregation prevents dangerous reactions and ensures compliant disposal. The fundamental rule is to never mix different waste streams unless explicitly instructed by a validated protocol.

  • Container Selection: Use only containers that are compatible with the chemical waste.[12] For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-on cap is appropriate. The original product container can be used if it is in good condition.[3]

  • Labeling: The waste container must be clearly and accurately labeled.[12] The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile"

    • The approximate quantity

    • The date of accumulation

  • Storage: Keep the waste container tightly sealed except when adding waste.[3][12] Store it in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

The following diagram illustrates the decision workflow for proper segregation and containerization.

Caption: Disposal workflow for 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile.

Step-by-Step Disposal Protocol

This protocol applies to the disposal of unused or waste product, as well as materials contaminated with the compound.

  • Prepare for Disposal: Don appropriate PPE (gloves, safety goggles, lab coat) and perform the work inside a chemical fume hood.

  • Containerize Waste:

    • For Solid Waste: Carefully transfer the solid 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile into the pre-labeled hazardous waste container.

    • For Contaminated Labware (e.g., weigh boats, gloves): Place all contaminated disposable items directly into the solid hazardous waste container.

    • For Rinsate: If rinsing non-disposable glassware, use a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate must be collected and disposed of as liquid hazardous waste, segregated into the appropriate "halogenated" or "non-halogenated" solvent waste stream.[13]

  • Seal and Store: Securely cap the hazardous waste container.[3] Do not fill containers beyond 90% capacity to allow for expansion.[3] Wipe the exterior of the container clean.

  • Arrange for Pickup: Move the sealed and labeled container to your institution's designated hazardous waste accumulation area. Contact your Environmental Health & Safety (EHS) department to schedule a pickup.[12] You may need to complete a hazardous waste pickup request form.

Regulatory Compliance

Disposal of hazardous waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and disposed of in accordance with all local, state, and federal laws.[12][14] Partnering with your institution's EHS department is the most effective way to ensure full compliance.[15]

By adhering to this comprehensive guide, you can ensure that the disposal of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • Safety Data Sheet. (n.d.). Generic guidance based on Vertex AI Search results. Retrieved March 17, 2026.
  • 4-Phenoxyphenol - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • How to Recycle Nitrile Gloves. (2022, January 4). Thomasnet.
  • MCPE Phenoxy Herbicide Storage and Disposal. (n.d.). Greenbook.net.
  • Safety Data Sheet for Ethanone, 1-(5-methyl-2-furanyl)-. (2025, December 22). Generic guidance based on Vertex AI Search results.
  • Material Safety Data Sheet for MCPE Phenoxy Herbicide. (n.d.). Winfield Solutions, LLC.
  • Material Safety Data Sheet - 3-Phenoxyphenol. (2005, October 20). Cole-Parmer.
  • Nitriles Waste Compatibility. (n.d.). CP Lab Safety.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). ResearchGate.
  • Safety Data Sheet for 2-(2-Methoxy-5-nitrophenoxy)acetic acid. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for Methyl 6-chloro-4-methoxy-2-methylnicotinate. (2024, December 19). CymitQuimica.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate. (2018, October 3). TCI Chemicals.
  • Safety Data Sheet for N-Methylnicotinamide. (2025, August 19). Cayman Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Working with Hazardous Chemicals. (2011). Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Disposal of chemicals. (2021, May 15). Monash University.
  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved March 17, 2026, from [Link]

Sources

Personal protective equipment for handling 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates like 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile requires a rigorous, causally-driven approach to laboratory safety. As a Senior Application Scientist, I emphasize that safety is not merely a checklist—it is a self-validating system of physical and procedural barriers designed to mitigate specific chemical vulnerabilities.

This guide provides an authoritative operational and disposal plan tailored for researchers and drug development professionals handling this specific nicotinonitrile derivative.

Physicochemical Profiling & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE) or designing a handling workflow, we must understand the molecule's physical and structural properties. 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS: 303146-69-2) is a solid crystalline powder[1].

Quantitative Chemical Profile

Property Value
Chemical Name 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile
Synonym 5-Acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile
CAS Number 303146-69-2
Molecular Formula C16H14N2O3
Molecular Weight 282.30 g/mol

| Physical State | Solid (Crystalline Powder) |

Mechanistic Hazards: While toxicological data for this exact proprietary intermediate is continually updated, standard hazard assessments for analogous 2 as Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and Skin/Eye Irritation Category 2/2A[2].

  • The Nitrile Moiety (-C≡N): Aromatic nitriles are generally stable, but under extreme acidic conditions, thermal decomposition, or combustion, they can break down to release highly toxic nitrogen oxides (NOx) or hydrogen cyanide gas[3].

  • Particulate Nature: As a fine powder, the primary exposure route is aerosolization. Inhalation of the dust can cause severe respiratory tract irritation[4].

  • Lipophilicity: The methoxyphenoxy group increases the molecule's lipophilicity, potentially facilitating rapid dermal absorption if the powder comes into contact with unprotected skin[2].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected to break a specific chain of exposure. Do not rely on default lab attire; use the following validated matrix:

  • Respiratory Protection

    • Requirement: Handle exclusively within a certified laboratory fume hood with a verified face velocity of 0.4–0.6 m/s. If handling outside a hood is unavoidable (e.g., during bulk transfer or emergency spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Prevents the inhalation of micro-particulates that can bypass the upper respiratory tract and enter the alveoli, directly mitigating H332 (Harmful if inhaled) risks[3].

  • Hand Protection

    • Requirement: Double-gloving with disposable nitrile gloves (minimum 5 mil thickness). Inspect for pinholes before use.

    • Causality: Nitrile provides superior chemical resistance to organic powders compared to latex. Double-gloving ensures that if the outer glove is contaminated or breached by the lipophilic compound, the inner glove maintains the dermal barrier[5].

  • Eye & Face Protection

    • Requirement: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. Goggles prevent airborne dust from depositing on the ocular mucosa, addressing H319 (Causes serious eye irritation)[2].

  • Body Protection

    • Requirement: Flame-resistant, fully buttoned laboratory coat with knit cuffs, and full-length trousers.

    • Causality: Knit cuffs prevent the powder from traveling up the sleeves during manipulation. The lab coat acts as the primary physical barrier against accidental spills, preventing systemic dermal absorption[2].

Standard Operating Procedure (SOP): Handling & Execution

This step-by-step methodology ensures a self-validating safety loop during experimental procedures.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary reagents to prevent cross-contamination or unintended reactions (especially with strong oxidizers or strong acids)[3].

  • Lay down an anti-static weighing mat to minimize the electrostatic dispersion of the powder.

Step 2: Weighing and Transfer

  • Use an anti-static weigh boat and a grounded micro-spatula.

  • Transfer the required mass slowly. Crucial Insight: Never "dry sweep" the powder. If a micro-spill occurs during weighing, immediately use a solvent-dampened Kimwipe (e.g., 70% ethanol) to capture the dust without aerosolizing it.

Step 3: Solubilization & Containment

  • Transfer the solid to a reaction vessel and seal it before removing it from the weighing area.

  • Add solvents via a closed-system addition funnel or septum-piercing syringe. This prevents vapor and dust displacement into the operator's breathing zone[4].

Decontamination & Disposal Plan

Proper end-of-life management for chemical waste is as critical as the handling phase. Discharge into the environment must be strictly avoided[5].

Step 1: Surface Decontamination

  • Wipe down all spatulas, balances, and fume hood surfaces with a solvent appropriate for solubilizing the compound (e.g., ethanol or isopropanol).

  • Follow up with a secondary wipe using mild soap and water to remove any residual organic film.

Step 2: PPE Doffing

  • Remove outer gloves first (turning them inside out to trap contaminants).

  • Remove the lab coat and eye protection.

  • Remove the inner gloves last and wash hands immediately with plenty of soap and water[4].

Step 3: Waste Segregation

  • Solid Waste: Place all contaminated weigh boats, Kimwipes, and outer gloves into a sealable, biohazard-style solid waste container labeled "Toxic Organic Solid Waste - Contains Nitriles."

  • Liquid Waste: Segregate liquid reaction waste into a designated organic waste carboy. Do not mix with strong acids to prevent potential hydrolysis and hazardous decomposition of the nitrile group[3].

  • Arrange for pickup by a certified hazardous waste disposal service[5].

Workflow Visualization

The following diagram maps the logical progression of handling this compound, incorporating a self-validating loop for spill response.

HandlingWorkflow A 1. Preparation Fume Hood Calibration & PPE Donning B 2. Execution Weighing & Closed-System Transfer A->B C 3. Reaction Setup Solubilization & Containment B->C D Spill or Aerosolization Detected? C->D E Emergency Response Wet-Wipe Containment D->E  Yes   F 4. Post-Operation Decontamination & Doffing D->F  No   E->F G 5. Waste Disposal Segregated Chemical Waste F->G

Operational and Spill Response Workflow for Nicotinonitrile Derivatives.

References

  • ChemScene LLC. "Safety Data Sheet - 2-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-nicotinonitrile." 4

  • Fisher Scientific. "SAFETY DATA SHEET - 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile." 3

  • BLD Pharm. "303146-69-2 | 5-Acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile." 1

  • TCI Chemicals. "SAFETY DATA SHEET - 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile." 2

  • AFG Bioscience. "SAFETY DATA SHEET - 4-Amino-nicotinonitrile." 5

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.